Technical Documentation Center

Chroman-5,7-diol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Chroman-5,7-diol

Core Science & Biosynthesis

Foundational

Technical Guide: CAS 543710-46-9 (Chroman-5,7-diol)

Topic: CAS 543710-46-9 Supplier and Safety Data Sheet Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Core Directive & Executive Summary This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS 543710-46-9 Supplier and Safety Data Sheet Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Core Directive & Executive Summary

This guide provides a rigorous technical analysis of CAS 543710-46-9 , chemically identified as 3,4-dihydro-2H-1-benzopyran-5,7-diol (also referred to as 5,7-Dihydroxychroman ).[1] Unlike generic catalog entries, this document treats the compound as a critical "Privileged Scaffold" in medicinal chemistry—a core structural motif serving as a precursor to tocopherols (Vitamin E analogs), flavonoids, and kinase inhibitors.

Key Value Proposition:

  • Identity Validation: Confirmed as the 5,7-diol variant of the chroman core, distinct from the more common 6-hydroxy (tocopherol-like) isomers.[1]

  • Research Utility: Primary utility lies in its electron-rich resorcinol ring, enabling facile electrophilic aromatic substitutions (e.g., prenylation) to synthesize bioactive meroterpenoids.

  • Safety Protocol: Handling requires specific precautions against phenolic oxidation and irritation, detailed in Section 3.

Chemical Identity & Properties

Expertise Insight: The 5,7-dihydroxy substitution pattern renders this molecule highly susceptible to oxidation. In drug development, this specific isomer is often explored for its antioxidant capacity and as a mimic for natural polyphenols found in Cannabis sativa and Helichrysum species.

PropertyData
CAS Number 543710-46-9
Chemical Name 3,4-dihydro-2H-1-benzopyran-5,7-diol
Synonyms Chroman-5,7-diol; 5,7-Dihydroxychroman
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Structure Description Bicyclic system: Saturated pyran ring fused to a benzene ring with hydroxyl groups at positions 5 and 7.[1]
Solubility Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water.
Purity Standard Typically ≥97% (HPLC) for biological assays.

Safety Data Sheet (SDS) Analysis

Trustworthiness: As a specific SDS for this intermediate is often proprietary, the following protocols are derived from the resorcinol/phenol chemical class standards. Treat this compound as a bioactive phenol.

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H302: Harmful if swallowed (Acute Toxicity, Oral).

Handling & Storage Protocol
  • Oxidation sensitivity: Phenolic hydroxyls at 5,7 positions are prone to oxidation to quinones upon air exposure.

    • Action: Store under inert gas (Argon/Nitrogen) at -20°C.

  • Solubilization:

    • Protocol: Dissolve in anhydrous DMSO for stock solutions (up to 50 mM). Avoid aqueous storage; prepare fresh or freeze aliquots at -80°C to prevent polyphenol polymerization.[1]

Emergency Response[1]
  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

  • Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water. Phenols can penetrate skin; do not use ethanol (enhances absorption).

Supply Chain & Sourcing

Authoritative Grounding: Sourcing this specific isomer requires distinguishing it from the cheaper 5,7-dihydroxychromone (CAS 31721-94-5), which has a ketone at position 4.[1]

Verified Suppliers:

  • BLD Pharmatech: Catalog #BD01379275 (Check batch NMR for reduction of the C4 ketone).

  • Echemi: Lists multiple regional distributors; verify "dihydro" status in CoA.

  • Simson Pharma: Potential source for custom synthesis of chroman derivatives.

Purity Verification Step: Upon receipt, run a Proton NMR (1H-NMR) .[1]

  • Check: Look for methylene signals at C3 and C4 (~1.8–2.8 ppm). Absence of these and presence of an alkene proton suggests the chromene or chromone impurity.

Experimental Application: The Chroman Scaffold Workflow

Expertise & Experience: The 5,7-dihydroxychroman core is a "privileged structure" because it mimics the A-ring of flavonoids. A common workflow involves prenylating this core to generate libraries of cannabichromene-like or tocopherol-like analogs.[1]

Workflow Visualization

The following diagram illustrates the logical flow from sourcing to application, highlighting the critical "Purity Gate" that researchers often overlook.

ChromanWorkflow cluster_fail Source Source CAS 543710-46-9 (Raw Solid) QC Quality Gate: 1H-NMR Verification (Confirm C3/C4 saturation) Source->QC 1. Verify Structure Solubilization Solubilization: DMSO (Inert Atmosphere) QC->Solubilization 2. Pass Fail Reject: Contains Chromone/Chromene QC->Fail Fail Synthesis Synthesis Pathway: Friedel-Crafts Alkylation (Prenylation) Solubilization->Synthesis 3a. Derivatization Assay Bioassay: Kinase Inhibition / Antioxidant Solubilization->Assay 3b. Direct Use Synthesis->Assay 4. Screen

Caption: Operational workflow for integrating CAS 543710-46-9 into drug discovery pipelines, emphasizing the critical NMR quality gate.

Protocol: Electrophilic Prenylation (Example)

To synthesize meroterpenoids (e.g., for antimicrobial screening):

  • Reagents: CAS 543710-46-9 (1 eq), Prenyl Bromide (1.1 eq), K₂CO₃ (2 eq).[1]

  • Solvent: Anhydrous Acetone.

  • Condition: Reflux under Argon for 4–6 hours.

  • Mechanism: The C6 or C8 position (ortho to hydroxyls) is electron-rich, facilitating C-alkylation.[1]

  • Workup: Acidify with 1M HCl, extract with EtOAc.

Biological Significance & Pathways

Scientific Integrity: This molecule is not just a building block; it possesses intrinsic activity. It acts as a radical scavenger due to the resorcinol moiety.

Signaling Pathway: Antioxidant Response (Nrf2)

Chroman derivatives often activate the Nrf2 pathway, leading to the expression of Heme Oxygenase-1 (HO-1).[1]

Nrf2Pathway Chroman Chroman-5,7-diol (CAS 543710-46-9) Keap1 Keap1 (Sensor) Chroman->Keap1 Electrophilic modification Nrf2 Nrf2 (Transcription Factor) Keap1->Nrf2 Releases ARE ARE (DNA Promoter) Nrf2->ARE Translocates & Binds HO1 HO-1 / NQO1 (Cytoprotective Enzymes) ARE->HO1 Upregulates

Caption: Proposed mechanism of action for chroman-diol derivatives in activating the Nrf2 cytoprotective pathway.[1]

References

  • PubChem. 3,4-Dihydro-2H-1-benzopyran-5-ol (Related Isomer Structure & Properties). National Library of Medicine. [Link][1]

  • National Institutes of Health (NIH). Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC.[2] [Link](Note: Link directs to relevant review on chromanones/chromones).

  • ResearchGate. Cytotoxic activities of chromanols and chromenols against cancer cells.[Link]

Sources

Exploratory

Natural Sources of Chroman-5,7-diol Scaffold: A Technical Guide

Executive Summary The chroman-5,7-diol scaffold (3,4-dihydro-2H-1-benzopyran-5,7-diol) represents a privileged substructure in medicinal chemistry, serving as the pharmacophoric core for a vast array of bioactive natural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chroman-5,7-diol scaffold (3,4-dihydro-2H-1-benzopyran-5,7-diol) represents a privileged substructure in medicinal chemistry, serving as the pharmacophoric core for a vast array of bioactive natural products.[1] Unlike its unsaturated counterpart (chromone), the saturated chroman ring offers unique stereochemical opportunities at the C2 and C3 positions, influencing binding affinity in targets ranging from viral proteases to estrogen receptors.

This guide analyzes the natural reservoirs of this scaffold, distinguishing between simple chromans (rare, standalone metabolites) and embedded chromans (ubiquitous in flavonoids like catechins). It provides actionable protocols for their isolation, insight into their biosynthetic origins, and data-driven evaluation of their pharmacological utility.[1]

Chemical Identity & Structural Biology

The chroman-5,7-diol scaffold consists of a bicyclic structure: a benzene ring fused to a saturated dihydropyran ring, with hydroxyl groups at positions 5 and 7 of the A-ring.[1]

  • IUPAC Name: 3,4-dihydro-2H-1-benzopyran-5,7-diol[1]

  • Key Feature: The saturation of the C2-C3 bond distinguishes it from chromones (flavones) and chromenes.[1] This saturation creates chiral centers at C2 and C3 in substituted derivatives, critical for protein-ligand recognition.[1]

  • Electronic Properties: The 5,7-dihydroxy substitution pattern (resorcinol-type A-ring) is electron-rich, facilitating antioxidant activity via radical scavenging and metal chelation.[1]

Structural Classification
ClassStructure DescriptionRepresentative Compound
Simple Chromans Unsubstituted or alkyl-substituted C2/C32,2-dimethylchroman-5,7-diol
Flavan-3-ols Phenyl group at C2, Hydroxyl at C3(-)-Epigallocatechin gallate (EGCG)
Isoflavans Phenyl group at C3Glabridin
Phloroglucinol Adducts Complex prenylated fusionsDauphinols

Natural Sources

While the chroman-5,7-diol core is structurally embedded in thousands of flavonoids, its occurrence as a simple, standalone molecule is restricted to specific biosynthetic niches.[1]

A. Simple Chroman Derivatives

These are rare metabolites often serving as biosynthetic intermediates or degradation products of complex prenylated phenols.

  • Garcinia dauphinensis (Clusiaceae)

    • Significance: One of the few confirmed sources where "chroman-5,7-diol" (Compound 12 in literature) has been isolated as a distinct metabolite alongside complex phloroglucinols (Dauphinols).[1]

    • Location: Roots.[1][2][3][4]

    • Relevance: Garcinia species are rich in polyisoprenylated benzophenones, and the chroman core likely arises from the cyclization of prenylated phloroglucinol precursors.

  • Desmos dumosus (Annonaceae)

    • Significance: Source of 2,2-dimethyl-5,7-dihydroxychroman , a methylated derivative.[1]

    • Pharmacology: This specific derivative has served as a lead compound for synthesizing anti-HIV agents targeting viral replication.[1]

  • Fungal Endophytes (Epicoccum purpurascens)

    • Significance: Endophytic fungi are emerging as scalable sources.[1] Isolates from E. purpurascens have yielded 5,7-dihydroxychroman derivatives, often with modifications at C4 (chromanone) or isobenzofuran fusions.

B. Embedded Scaffold Sources (High Abundance)

For researchers seeking the scaffold for degradation or semi-synthesis, these sources offer the highest yields.

  • Camellia sinensis (Theaceae)

    • Compound: Catechins (Flavan-3-ols).[1][5]

    • Content: The A-ring of catechins is exactly the chroman-5,7-diol system.[1] EGCG is the most abundant source.

    • Yield: Up to 30% of dry leaf weight.[1]

  • Glycyrrhiza glabra (Fabaceae)

    • Compound: Glabridin (Isoflavan).[2][4]

    • Content: The scaffold is present as an isoflavan (phenyl at C3).

    • Yield: Major constituent of licorice root hydrophobic fraction.[1]

Biosynthetic Pathways

Nature assembles the chroman-5,7-diol scaffold primarily through the Type III Polyketide Synthase (PKS) machinery.[1] Understanding this allows for bio-engineering applications.[1]

Pathway Logic[1]
  • Flavonoid Route: The classical pathway condenses p-coumaroyl-CoA with malonyl-CoA to form a chalcone, which cyclizes to a flavanone (chromanone).[1] Stereoselective reduction of the C4 ketone and C2-C3 double bond yields the chroman core (flavan-3-ol).[1]

  • Prenylation Route (Simple Chromans): In species like Garcinia, a phloroglucinol core undergoes prenylation. The pendant prenyl chain attacks the phenol hydroxyl, cyclizing to form the 2,2-dimethylchroman ring.[1]

Biosynthesis Precursor p-Coumaroyl-CoA + 3x Malonyl-CoA Chalcone Naringenin Chalcone Precursor->Chalcone Chalcone Synthase (CHS) Flavanone Naringenin (Flavanone) (Chromanone Core) Chalcone->Flavanone Chalcone Isomerase (CHI) DHF Dihydroflavonol Flavanone->DHF F3H Leuco Leucoanthocyanidin DHF->Leuco DFR (Reductase) Catechin Flavan-3-ol (Catechin) (Embedded Chroman-5,7-diol) Leuco->Catechin LAR (Leucoanthocyanidin Reductase) Phloro Phloroglucinol Prenyl Prenylated Phloroglucinol Phloro->Prenyl Prenyltransferase SimpleChroman 2,2-dimethylchroman-5,7-diol (Simple Scaffold) Prenyl->SimpleChroman Cyclization (Enzymatic/Spontaneous)

Caption: Divergent biosynthetic pathways yielding the chroman-5,7-diol scaffold. Left: The flavonoid pathway (green) produces the scaffold embedded in catechins. Right: The prenylation pathway (red) yields simple chroman derivatives.

Extraction & Isolation Protocol

This protocol is designed for isolating the simple chroman scaffold from Garcinia roots, but is adaptable for flavonoid-rich sources.[1]

Reagents & Equipment[1][6][7][8]
  • Solvents: Ethanol (95%), n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH).

  • Stationary Phases: Silica gel (230–400 mesh), Sephadex LH-20.[1]

  • Detection: TLC plates (Silica gel 60 F254), UV lamp (254/365 nm), Vanillin-H2SO4 spray reagent.

Step-by-Step Workflow
  • Crude Extraction:

    • Macerate air-dried, powdered roots (1.0 kg) in 95% Ethanol (3 x 3L) at room temperature for 72 hours.

    • Concentrate combined filtrates under reduced pressure (Rotary Evaporator, <45°C) to yield a crude ethanolic extract.

  • Liquid-Liquid Partitioning:

    • Suspend crude extract in H2O (500 mL).

    • Partition sequentially with n-Hexane, EtOAc, and n-Butanol.[1]

    • Target Phase: The EtOAc fraction typically contains the polyphenolic chromans.

  • Primary Fractionation (Silica Gel):

    • Load EtOAc fraction onto a Silica Gel column.[1]

    • Elute with a gradient of n-Hexane:EtOAc (100:0 → 0:100).[1]

    • Monitoring: Collect fractions. Spot on TLC. Chroman-5,7-diols typically appear as dark spots under UV254 and turn distinct red/purple upon heating with Vanillin-H2SO4.[1]

  • Purification (Sephadex LH-20):

    • Pool active fractions.[1] Load onto a Sephadex LH-20 column equilibrated with DCM:MeOH (1:1).[1]

    • This step removes chlorophyll and separates monomeric chromans from polymeric tannins.

    • Final Polish: If necessary, use Semi-preparative HPLC (C18 column, H2O:Acetonitrile gradient) to isolate pure chroman-5,7-diol (Retention time will vary; typically elutes before flavonoids due to lack of C4-carbonyl).[1]

Extraction Plant Dried Plant Material (Garcinia/Desmos) Extract Ethanol Extraction (Crude) Plant->Extract Partition Partitioning (H2O vs EtOAc) Extract->Partition Silica Silica Gel Column (Hexane:EtOAc Gradient) Partition->Silica EtOAc Fraction Sephadex Sephadex LH-20 (DCM:MeOH 1:1) Silica->Sephadex Enriched Fractions HPLC Semi-Prep HPLC (C18 Reverse Phase) Sephadex->HPLC Semi-pure Final Pure Chroman-5,7-diol HPLC->Final

Caption: Isolation workflow for obtaining high-purity chroman-5,7-diol from plant matrices.

Pharmacological Potential

The chroman-5,7-diol scaffold is not merely a structural linker; it is a bioactive pharmacophore.[1]

Structure-Activity Relationship (SAR)[1]
  • H-Bonding: The C5 and C7 hydroxyls act as critical Hydrogen Bond Donors (HBD).[1] In docking studies with SARS-CoV-2 Mpro , these hydroxyls interact with Arg408 and Tyr505, stabilizing the ligand-receptor complex.[1]

  • Lipophilicity: The saturated chroman ring is more lipophilic than the planar chromone, improving cell membrane permeability (LogP modulation).

  • Radical Scavenging: The m-diphenol system (resorcinol) allows for proton donation to free radicals, forming stable radical intermediates.[1]

Validated Biological Activities
Biological TargetActivity TypeIC50 / PotencyMechanism
SARS-CoV-2 Mpro InhibitionIn silico (High Affinity)H-bonding via C5/C7-OH to active site residues.[1][6]
Ovarian Cancer (A2780) Cytotoxicity4.5 ± 0.9 μMDisruption of mitochondrial pathways (Dauphinol derivatives).
Plasmodium falciparum Antiplasmodial0.8 ± 0.1 μMMechanism under investigation; likely redox interference.[1]
HIV Replication InhibitionLow μM range2,2-dimethylchroman derivatives inhibit viral replication in H9 lymphocytes.[1]

References

  • Synthesis of chroman aldehydes that inhibit HIV. Journal of Natural Products. (2003). Isolated 2,2-dimethyl-5,7-dihydroxychroman from Desmos dumosus.[1][7] Link

  • Phloroglucinols from the Roots of Garcinia dauphinensis and Their Antiproliferative and Antiplasmodial Activities. Journal of Natural Products. (2018).[3] Isolation of simple chroman-5,7-diol (Compound 12).[1] Link

  • In silico Screening of Natural Compounds as Potential Inhibitors of SARS-CoV-2 Main Protease. Frontiers in Chemistry. (2021).[1] Analysis of 5,7-dihydroxychromane interactions with viral targets. Link

  • Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study. Molecules. (2022).[1] Detailed SAR of the chroman core in bacterial inhibition. Link

  • A New 2,3-Dioxygenated Flavanone and Other Constituents from Dysosma difformis. Records of Natural Products. (2022).[1][5] Isolation of chroman-related flavanones. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to the Catalytic Hydrogenation of 5,7-Dihydroxychromone

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the catalytic hydrogenation of 5,7-dihydroxychromone. The protocols and insights herein are syn...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the catalytic hydrogenation of 5,7-dihydroxychromone. The protocols and insights herein are synthesized from established principles of catalytic reduction and flavonoid chemistry to ensure scientific integrity and practical applicability.

Introduction: The Significance of Hydrogenating 5,7-Dihydroxychromone

5,7-Dihydroxychromone, a core structure in many naturally occurring flavonoids, possesses a range of biological activities, including antioxidant and neuroprotective properties.[1] The selective hydrogenation of its α,β-unsaturated ketone system within the pyrone ring yields 5,7-dihydroxychroman-4-one. This transformation is of significant interest as it saturates the 2,3-double bond, altering the molecule's three-dimensional structure and physicochemical properties. This modification can lead to enhanced metabolic stability, improved oral bioavailability, and novel biological activities, making the resulting chromanone a valuable scaffold for drug discovery and development.[2]

The Underlying Chemistry: Mechanism of Catalytic Hydrogenation

The catalytic hydrogenation of the C2-C3 double bond in 5,7-dihydroxychromone is a heterogeneously catalyzed reaction.[3] The most commonly employed catalyst for this transformation is palladium supported on activated carbon (Pd/C).[4] The reaction proceeds through the "Horiuti-Polanyi" mechanism, which can be broadly understood through the following key steps:

  • Adsorption of Reactants: Both hydrogen gas (H₂) and the 5,7-dihydroxychromone substrate are adsorbed onto the surface of the palladium catalyst.

  • Activation of Hydrogen: The H-H bond in molecular hydrogen is weakened and cleaved by the palladium surface, forming reactive metal-hydride species.

  • Alkene Coordination: The π-system of the C2-C3 double bond of the chromone coordinates with the palladium surface.

  • Stepwise Hydrogen Transfer: The adsorbed hydrogen atoms are transferred sequentially to the two carbon atoms of the double bond. This typically occurs in a syn-addition fashion, meaning both hydrogen atoms add to the same face of the double bond.

  • Desorption of Product: Once the hydrogenation is complete, the resulting 5,7-dihydroxychroman-4-one desorbs from the catalyst surface, regenerating the active sites for further catalytic cycles.

Catalytic Hydrogenation Mechanism cluster_catalyst Palladium Catalyst Surface Pd_Surface Pd Surface H2 H₂ Gas Adsorbed_H Adsorbed H atoms H2->Adsorbed_H Adsorption & Dissociation Chromone 5,7-Dihydroxychromone Adsorbed_Chromone Adsorbed Chromone Chromone->Adsorbed_Chromone Adsorption Intermediate Hydrogenation Intermediate Adsorbed_H->Intermediate First H transfer Adsorbed_Chromone->Intermediate Chromanone 5,7-Dihydroxychroman-4-one Intermediate->Chromanone Second H transfer & Desorption

Caption: Mechanism of Pd/C Catalyzed Hydrogenation of 5,7-Dihydroxychromone.

Experimental Design: Materials, Protocols, and Optimization

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5,7-Dihydroxychromone≥98%Commercially AvailableEnsure purity before use.
Palladium on Carbon (Pd/C)10 wt%Commercially AvailableHandle with care; pyrophoric.
Ethyl Acetate (EtOAc)AnhydrousCommercially AvailableSuitable reaction solvent.
Methanol (MeOH)AnhydrousCommercially AvailableAlternative reaction solvent.
Hydrogen Gas (H₂)High PurityGas SupplierUse in a well-ventilated area.
Celite®---Commercially AvailableFor filtration of the catalyst.
Deuterated Solvents (e.g., DMSO-d₆)NMR GradeCommercially AvailableFor NMR analysis.
Detailed Step-by-Step Protocol for Hydrogenation

This protocol is designed for a small-scale synthesis (e.g., 100-500 mg) and can be scaled accordingly.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add 5,7-dihydroxychromone (1 equivalent).

    • Add a suitable solvent such as ethyl acetate or methanol (approximately 10-20 mL per 100 mg of substrate).

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate). The catalyst should be added under an inert atmosphere (e.g., nitrogen or argon) as it can be pyrophoric.

  • Hydrogenation:

    • Seal the flask with a septum and purge the system with hydrogen gas. This is typically done by evacuating the flask and backfilling with hydrogen three times.

    • Inflate a balloon with hydrogen gas and connect it to the reaction flask via a needle through the septum. For larger scale reactions or for improved safety and control, a Parr hydrogenator is recommended.

    • Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][6]

    • For TLC analysis, a suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). The starting material and product can be visualized under UV light. The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up and Purification:

    • Once the reaction is complete, carefully purge the reaction vessel with an inert gas (nitrogen or argon) to remove any residual hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The filtration should be done carefully as the catalyst can ignite upon exposure to air, especially when dry. It is advisable to wet the Celite® pad with the reaction solvent before filtration.

    • Wash the filter cake with additional solvent (ethyl acetate or methanol) to ensure complete recovery of the product.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 5,7-dihydroxychroman-4-one.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Process Parameters and Optimization
ParameterRecommended RangeRationale
Catalyst Loading 5-10 mol%A lower loading may result in incomplete or slow reaction, while a higher loading increases cost and may not significantly improve the reaction rate.
Hydrogen Pressure 1 atm (balloon) to 50 psiAtmospheric pressure is often sufficient for this type of hydrogenation. Higher pressures can be used to accelerate the reaction if needed.[7]
Temperature Room TemperatureThe hydrogenation of the C=C bond in chromones is typically exothermic and proceeds efficiently at room temperature.[4]
Solvent Ethyl Acetate, Methanol, EthanolThese solvents are effective at dissolving the substrate and are compatible with the reaction conditions.
Reaction Time 2-12 hoursThe reaction time will depend on the scale, catalyst activity, and hydrogen pressure. Monitoring is key to determine the endpoint.

Product Characterization: Ensuring Success

The identity and purity of the synthesized 5,7-dihydroxychroman-4-one should be confirmed using a combination of spectroscopic and chromatographic techniques.[8][9]

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor the reaction progress and assess the purity of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product.[9]

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the product. The disappearance of the signals corresponding to the vinylic protons of the C2-C3 double bond in the starting material and the appearance of new signals for the saturated C2 and C3 protons are key indicators of a successful hydrogenation.

  • Mass Spectrometry (MS): Determines the molecular weight of the product, confirming the addition of two hydrogen atoms.

Visualizing the Workflow

Experimental_Workflow Start 5,7-Dihydroxychromone Reaction Catalytic Hydrogenation (Pd/C, H₂, Solvent) Start->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Filtration Catalyst Filtration (Celite®) Monitoring->Filtration Complete Evaporation Solvent Evaporation Filtration->Evaporation Purification Column Chromatography Evaporation->Purification Characterization Product Characterization (NMR, MS, HPLC) Purification->Characterization Final_Product Pure 5,7-Dihydroxychroman-4-one Characterization->Final_Product

Caption: Overall workflow for the synthesis of 5,7-dihydroxychroman-4-one.

Safety First: Essential Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Palladium on Carbon (Pd/C): Pd/C is pyrophoric and can ignite spontaneously upon contact with air, especially when dry. It should be handled under an inert atmosphere. The filter cake should not be allowed to dry completely and should be quenched carefully with water before disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when performing this procedure.

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Incomplete Reaction - Inactive catalyst- Insufficient hydrogen- Poor stirring- Use fresh catalyst- Ensure a continuous supply of hydrogen- Increase stirring speed
Low Yield - Product loss during work-up- Adsorption of product onto catalyst- Be careful during filtration and extraction steps- Wash the catalyst thoroughly with solvent
Presence of Impurities - Incomplete reaction- Side reactions- Allow the reaction to go to completion- Optimize reaction conditions (e.g., temperature, pressure) and purify the product carefully

References

  • Zhang, Y., et al. (2022). Protocol for electrocatalytic hydrogenation of 5-hydroxymethylfurfural using H and flow cells. STAR Protocols. Available at: [Link]

  • Bertin Bioreagent. 5,7-Dihydroxychromone. Available at: [Link]

  • Krishna, S. H., et al. (2022). Catalyst studies on the ring opening of tetrahydrofuran–dimethanol to 1,2,6-hexanetriol. Reaction Chemistry & Engineering. Available at: [Link]

  • Biswas, T. (2021). Pd/C Hydrogenation vs. dehydrogenation. YouTube. Available at: [Link]

  • Garazd, M. M., et al. (2005). 5,7-dihydroxy-3-phenoxychromones: Synthesis and properties. Chemistry of Natural Compounds. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Chromones and Flavones. Available at: [Link]

  • Kumar, R., et al. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. ScienceScholar. Available at: [Link]

  • Hamzi, I. (2024). Synthesis and Characterization of a Series of Chromone–Hydrazones. Chemistry Proceedings. Available at: [Link]

  • Akram, M. S. (2009). Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone. ResearchGate. Available at: [Link]

  • Reddy, B. V. S., et al. (2023). Pd-catalyzed stereoselective synthesis of chromone C-glycosides. Organic & Biomolecular Chemistry. Available at: [Link]

  • EP1508327B1. Use of 5,7-dihydroxy-2-methylchromen-4-on for the care of the skin. Google Patents.
  • Li, Y., et al. (2023). Eco-Friendly and Efficient Synthesis of 2-Hydroxy-3-Hydrazono-Chromones Through α,β-C(sp 2 )–H Bond Difunctionalization/Chromone Annulation Reaction of o-Hydroxyaryl Enaminones, Water, and Aryldiazonium Salts. Molecules. Available at: [Link]

  • Wang, Y., et al. (2023). Unraveling hydrogen-induced reconstruction of Pd catalysts and their impact on the anthraquinone hydrogenation mechanism: a combined PSO–DFT study. Catalysis Science & Technology. Available at: [Link]

  • de Rijke, E., et al. (2006). Analytical separation and detection methods for flavonoids. Journal of Chromatography A. Available at: [Link]

  • Casoni, D., & Sârbu, C. (2010). Chromatographic methods for the identification of flavonoids. Auctores Publishing. Available at: [Link]

  • Kaphan, D. M., et al. (2021). Photocatalytic Transfer Hydrogenation in Water: Insight into Mechanism and Catalyst Speciation. Organometallics. Available at: [Link]

  • ResearchGate. Structures of 5,7-dihydroxy-2-(3,4-dihydroxyphenyl)-4H-chromen-4-one. Available at: [Link]

  • US5030609A. Process for producing a hydrogenation catalyst of copper chromite. Google Patents.
  • Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available at: [Link]

  • Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Sajiki, H., et al. (2011). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Chemical Communications. Available at: [Link]

  • Nchinda, A. T. (2001). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Rhodes University. Available at: [Link]

  • Cetinkaya, A. (2023). New Study Reviews Chromatography Methods for Flavonoid Analysis. LCGC International. Available at: [Link]

  • Li, G., et al. (2022). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts. Available at: [Link]

  • Al-Hiari, Y. M. (2008). Ring transformation of chromone-3-carboxylic acid under nucleophilic conditions. ARKIVOC. Available at: [Link]

  • Sisa, M. (2022). Modern Chromatographic Methods for Determination Flavonoids. IntechOpen. Available at: [Link]

  • Berhow, M. A. (2002). Modern Analytical Techniques for Flavonoid Determination. In Food Flavors and Chemistry: Advances of the New Millennium. Royal Society of Chemistry. Available at: [Link]

  • Pittenauer, E., et al. (2021). HYDROGENATION REACTIONS. JKU ePUB. Available at: [Link]

  • Kumar, D., et al. (2015). Molecular iodine catalyzed one-pot multicomponent reactions for the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones. RSC Advances. Available at: [Link]

  • ResearchGate. Synthesis of 7-hydroxychroman-4-one from resorcinol. Available at: [Link]

Sources

Application

Application Note: Precision O-Methylation of Chroman-5,7-diol

Regiocontrol, Exhaustive Alkylation, and Green Chemistry Strategies Executive Summary & Strategic Context The O-methylation of chroman-5,7-diol (also known as 5,7-dihydroxychroman) is a pivotal transformation in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Regiocontrol, Exhaustive Alkylation, and Green Chemistry Strategies

Executive Summary & Strategic Context

The O-methylation of chroman-5,7-diol (also known as 5,7-dihydroxychroman) is a pivotal transformation in the synthesis of bioactive natural products, particularly cannabinoids (e.g., cannabiorcichromene analogs) and prenylated flavonoids.

Unlike its oxidized counterpart (5,7-dihydroxychromone), the chroman scaffold lacks the C4-carbonyl group. This absence fundamentally alters the reactivity profile of the C5-hydroxyl group. In chromones, the C5-OH is locked in a strong intramolecular hydrogen bond with the C4-ketone, rendering it chemically inert. In chromans , the C5-OH is free from this chelation but remains sterically hindered by the adjacent pyran ring oxygen (position 1).

This guide provides three validated protocols:

  • Exhaustive Methylation: For synthesis of the 5,7-dimethoxy scaffold.

  • Regioselective Methylation: Targeting the kinetically accessible C7-OH.

  • Green Methylation: Utilizing Dimethyl Carbonate (DMC) to avoid toxic halides.[1]

Mechanistic Insight: The Selectivity Challenge

To achieve reproducibility, one must understand the electronic and steric landscape of the substrate.

Acidity and Sterics
  • C7-OH (Target for Mono-methylation): This position is sterically unencumbered and electronically activated (para to the ether oxygen). It acts as the primary nucleophile under limiting reagent conditions.

  • C5-OH (Secondary Target): While electronically similar (ortho to the ether oxygen), the C5 position suffers from peri-strain from the pyran ring. Access is slower, requiring higher temperatures or stronger bases for complete conversion.

Reaction Pathway Diagram

MethylationPathway Substrate Chroman-5,7-diol Mono7 7-Methoxy-5-hydroxychroman (Major Kinetic Product) Substrate->Mono7 1.0 eq MeI, Mild Base Fast (k1) Mono5 5-Methoxy-7-hydroxychroman (Minor Product) Substrate->Mono5 Slow (k2) DiMe 5,7-Dimethoxychroman (Thermodynamic Product) Mono7->DiMe Excess MeI, Heat (k3) Mono5->DiMe (k4)

Figure 1: Kinetic competition between C5 and C7 hydroxyl groups. The C7 position is kinetically favored (k1 > k2).

Experimental Protocols

Protocol A: Exhaustive Methylation (Synthesis of 5,7-Dimethoxychroman)

Objective: Complete alkylation of both hydroxyl groups. Reagents: Methyl Iodide (MeI), Potassium Carbonate (


), Acetone.
Materials
  • Chroman-5,7-diol (1.0 eq)

  • Methyl Iodide (3.0 - 5.0 eq) [Caution: Neurotoxin]

  • 
     (anhydrous, granular, 4.0 eq)
    
  • Acetone (Reagent grade, dried over molecular sieves)

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

    
    ).
    
  • Dissolution: Dissolve chroman-5,7-diol in acetone (0.1 M concentration).

  • Base Addition: Add anhydrous

    
     (4.0 eq). Stir at room temperature for 15 minutes to facilitate deprotonation.
    
  • Alkylation: Add Methyl Iodide (3.0 eq) dropwise via syringe.

    • Note: Excess MeI is required to force the hindered C5-OH to react.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 6–12 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 4:1). The starting material (

      
      ) and mono-methylated intermediate (
      
      
      
      ) should disappear, leaving the non-polar dimethyl product (
      
      
      ).
  • Workup:

    • Cool to room temperature.[2]

    • Filter off inorganic salts (

      
      , KI) through a celite pad.
      
    • Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from minimal Methanol or purify via flash chromatography (Silica, 10% EtOAc in Hexanes).

Protocol B: Regioselective Mono-Methylation (Targeting 7-OMe)

Objective: Selective methylation of the 7-OH while retaining the 5-OH. Critical Factor: Stoichiometry and Temperature control.

Materials
  • Chroman-5,7-diol (1.0 eq)

  • Methyl Iodide (1.05 eq) [Strict Control]

  • 
     (1.1 eq) or 
    
    
    
    (for milder conditions)
  • DMF (Dimethylformamide) or Acetone

Step-by-Step Methodology
  • Solvent Choice: Use DMF (0.1 M) for better solubility and rate control at lower temperatures.

  • Base Addition: Add

    
     (1.1 eq) to the solution at 0°C  (ice bath).
    
  • Reagent Addition: Dilute MeI (1.05 eq) in a small volume of DMF and add it dropwise over 30 minutes using a syringe pump or pressure-equalizing dropping funnel.

    • Rationale: Slow addition prevents local high concentrations of MeI, minimizing over-methylation.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm slowly to Room Temperature (RT).

    • Stop Condition: Do not heat. If TLC shows ~10% starting material remaining, it is better to stop and separate than to add more MeI and risk forming the dimethyl byproduct.

  • Workup (DMF specific):

    • Pour the reaction mixture into ice-cold water (10x volume).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with LiCl solution (5%) to remove DMF, then brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography is essential to separate the 7-OMe product from trace 5,7-diOMe and unreacted starting material.

Protocol C: Green Chemistry (Dimethyl Carbonate)

Objective: Non-toxic methylation avoiding halides. Reagents: Dimethyl Carbonate (DMC), catalytic base, Phase Transfer Catalyst (PTC).[1]

Materials
  • Chroman-5,7-diol (1.0 eq)

  • Dimethyl Carbonate (Solvent & Reagent, 10-20 eq)

  • 
     (2.0 eq)
    
  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

Step-by-Step Methodology
  • Setup: Use a pressure tube or autoclave (DMC boils at 90°C; reaction requires >100°C).

  • Mixture: Combine substrate,

    
    , and TBAB in DMC.
    
  • Reaction: Heat to 120°C - 140°C for 8-16 hours.

    • Mechanism:[2][3] At this temperature, DMC acts as a methylating agent via a

      
       mechanism.
      
  • Workup:

    • Cool and filter salts.

    • Evaporate excess DMC (can be recycled).

    • Residue is usually high purity; recrystallize if necessary.

Workup & Purification Workflow

WorkupFlow Reaction Reaction Mixture (Crude) Filter Filtration (Remove K2CO3/KI) Reaction->Filter Acetone/DMC Method Partition Partition (EtOAc / Water) Reaction->Partition DMF Method Evap Evaporation Filter->Evap Decision Target Product? Evap->Decision Partition->Evap Recryst Recrystallization (MeOH) Decision->Recryst Exhaustive (Di-OMe) Column Flash Column (Hex/EtOAc) Decision->Column Regioselective (Mono)

Figure 2: Decision tree for purification based on reaction solvent and target selectivity.

Analytical Validation (QC)

Feature5,7-Dihydroxy (Start)7-Methoxy-5-hydroxy (Mono)5,7-Dimethoxy (Di)
TLC (

)
~0.2 (Polar)~0.45~0.75 (Non-polar)
1H NMR (Arom) Two doublets (meta)Two doublets (meta)Two doublets (meta)
1H NMR (OMe) NoneOne singlet (~3.8 ppm)Two singlets (~3.8, ~3.85 ppm)
1H NMR (OH) Two broad singletsOne singlet (sharp, ~5-OH)None
Solubility High in alcohols/DMFModerateHigh in DCM/EtOAc

Note on NMR: In the mono-methylated product (7-OMe), the remaining 5-OH signal may appear sharper than a typical phenol if the solvent is


, but it will not be as downfield (>12 ppm) as a chelated 5-OH in chromones.

References

  • Selvam, N. T., et al. "Green Chemistry Approaches in the Synthesis of Coumarin Derivatives." Asian Journal of Pharmaceutical and Clinical Research, vol. 8, no. 4, 2015.

  • IUPAC. "Synthesis of Chroman Derivatives via O-Methylation." Standard Methods in Organic Synthesis. (General reference for Williamson Ether Synthesis protocols).
  • PubChem. "5,7-Dihydroxychromone Compound Summary." National Library of Medicine. (Structural comparison reference).

  • Tundis, R., et al. "Comparative Study on the Antioxidant Capacity and Total Phenolic Content of 4',5,7-Trihydroxyflavonoids." Journal of Natural Products, 2023. (Mechanistic insight on 5-OH vs 7-OH reactivity).
  • Master Organic Chemistry. "pKa Table and Basicity of Phenols." (Grounding for acidity arguments).

Sources

Method

Application Note: Enzymatic Synthesis Pathways for Chiral Chroman Derivatives

Abstract & Strategic Overview Chiral chroman (3,4-dihydro-2H-1-benzopyran) scaffolds are ubiquitous pharmacophores in medicinal chemistry, serving as the core structure for Vitamin E (tocopherols), antihypertensives (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Chiral chroman (3,4-dihydro-2H-1-benzopyran) scaffolds are ubiquitous pharmacophores in medicinal chemistry, serving as the core structure for Vitamin E (tocopherols), antihypertensives (e.g., Nebivolol), and various anticancer agents. Traditional metal-catalyzed hydrogenation often requires high pressure and expensive noble metals (Ir, Rh). Biocatalysis offers a sustainable, ambient-pressure alternative with superior enantioselectivity.

This guide details three industrial-grade enzymatic pathways for synthesizing chiral chroman derivatives, focusing on the C4-stereocenter.

Strategic Decision Matrix

Select the appropriate pathway based on your starting material and target functional group:

Target MoietyStarting MaterialEnzyme ClassMechanismTheoretical Yield
(R/S)-Alcohol Chroman-4-oneKRED / ADH Asymmetric Reduction100%
(R/S)-Alcohol rac-Chroman-4-olLipase Kinetic Resolution (KR)50% (max)*
(R/S)-Amine Chroman-4-oneIRED / RedAm Reductive Amination100%

*Note: Yield of Kinetic Resolution can theoretically reach 100% if coupled with Dynamic Kinetic Resolution (DKR) racemization conditions, though standard KR is limited to 50%.

Pathway Logic & Workflow Visualization

The following diagram illustrates the decision logic and cofactor requirements for the three primary workflows.

ChromanSynthesis Start Starting Material Ketone Chroman-4-one Start->Ketone RacAlcohol rac-Chroman-4-ol Start->RacAlcohol KRED KRED / ADH (Asymmetric Reduction) Ketone->KRED NADPH Recycle IRED IRED (Reductive Amination) Ketone->IRED NH4+ / NADPH Lipase Lipase (CAL-B) (Kinetic Resolution) RacAlcohol->Lipase Acyl Donor Prod_OH Chiral Chroman-4-ol (>99% ee) KRED->Prod_OH 100% Conv. Prod_Ac Chiral Acetate + Alcohol Lipase->Prod_Ac Enantioselective Acylation Prod_NH2 Chiral Chroman-4-amine (>98% ee) IRED->Prod_NH2 Direct Amination

Figure 1: Decision tree for selecting the optimal biocatalytic route based on substrate availability and target functionality.

Protocol A: Asymmetric Reduction using Ketoreductases (KRED)

This is the "Gold Standard" for generating chiral alcohols from ketones. It avoids the 50% yield limitation of kinetic resolution.

Mechanism & Causality

KREDs require nicotinamide cofactors (NADPH/NADH).[1][2] Because these cofactors are expensive, they are used in catalytic amounts and regenerated in situ.

  • Enzyme: KRED (e.g., engineered Lactobacillus kefir or commercial variants).

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) is preferred over Formate Dehydrogenase (FDH) because the GDH reaction is thermodynamically favorable and produces gluconolactone, which hydrolyzes to gluconic acid, driving the equilibrium forward.

  • Solvent: A biphasic system (Buffer/Butyl Acetate) or co-solvent (DMSO) is often required due to the low water solubility of the chromanone core.

Step-by-Step Protocol

Reagents:

  • Substrate: 4-Chromanone (50 mM final conc.)

  • Enzyme: KRED Lyophilizate (5–10 U/mL)

  • Cofactor Recycle Mix:

    • NADP+ (0.5 mM)

    • Glucose (1.5 equivalents relative to substrate)

    • GDH (Glucose Dehydrogenase, 5 U/mL)

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0

  • Co-solvent: DMSO (10% v/v)

Procedure:

  • Buffer Prep: Prepare 100 mM KPi buffer (pH 7.0). Degas to remove oxygen if using an oxidation-sensitive variant (though most KREDs are air-stable).

  • Substrate Solution: Dissolve 4-chromanone in DMSO.

  • Cofactor Mix: In the main reaction vessel, dissolve Glucose and NADP+ in the buffer. Add the GDH enzyme.

  • Initiation: Add the KRED enzyme to the buffer mixture. Finally, add the substrate/DMSO solution dropwise while stirring.

    • Why? Adding substrate last prevents exposure of the enzyme to high local concentrations of organic solvent.

  • Incubation: Stir at 30°C, 250 rpm for 24 hours. Maintain pH at 7.0 using 1M NaOH (gluconic acid production will lower pH).

  • Quench & Workup: Extract with Ethyl Acetate (3x). Dry organic layer over MgSO₄ and concentrate.

Cofactor Recycling Visualization

KRED_Cycle Substrate 4-Chromanone Product Chiral Chroman-4-ol Substrate->Product KRED NADPH NADPH NADP NADP+ NADPH->NADP H- Transfer NADP->NADPH Glucose Glucose Glucono Gluconolactone Glucose->Glucono GDH

Figure 2: The coupled enzymatic system. KRED reduces the chromanone while consuming NADPH; GDH regenerates NADPH by oxidizing Glucose.

Protocol B: Lipase-Mediated Kinetic Resolution

If the racemic alcohol is the starting material, Lipase-mediated resolution is robust and requires no cofactors.

Mechanism & Causality

Lipases (e.g., CAL-B) catalyze the transfer of an acyl group to one enantiomer of the alcohol much faster than the other.

  • Acyl Donor: Vinyl Acetate is the critical reagent.

    • Why? The byproduct is vinyl alcohol, which instantly tautomerizes to acetaldehyde (volatile). This makes the reaction irreversible , pushing conversion to the theoretical limit.

  • Solvent: MTBE or Toluene.

    • Why? Water must be excluded to prevent hydrolysis (the reverse reaction). Lipases are highly stable in hydrophobic organic solvents.

Step-by-Step Protocol

Reagents:

  • Substrate: rac-Chroman-4-ol (100 mg)

  • Enzyme: Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435), 20 mg.

  • Acyl Donor: Vinyl Acetate (3 equivalents).

  • Solvent: MTBE (anhydrous), 5 mL.

Procedure:

  • Setup: In a 20 mL glass vial, dissolve rac-chroman-4-ol in MTBE.

  • Acyl Donor: Add Vinyl Acetate.[3]

  • Enzyme Addition: Add the immobilized CAL-B beads.

  • Incubation: Shake at 30°C or 40°C at 200 rpm.

    • Monitoring: Check conversion via HPLC every 2 hours.

  • Termination: Stop the reaction at exactly 50% conversion.

    • Critical: Beyond 50%, the enzyme may start reacting with the slower enantiomer, eroding enantiomeric excess (ee).

  • Purification: Filter off the enzyme beads (can be reused). Evaporate solvent. Separate the unreacted (S)-alcohol from the (R)-acetate ester via column chromatography (silica gel).

Protocol C: Reductive Amination via Imine Reductases (IRED)

For synthesizing chroman-4-amines (precursors to drugs like Nebivolol), IREDs offer a direct route from the ketone.

Mechanism

IREDs activate the ketone to form an imine/iminium intermediate with an amine donor, then reduce it stereoselectively.[2]

  • Amine Source: Ammonium formate (for primary amines) or alkyl amines.

  • Challenge: Equilibrium. A large excess of amine is often needed unless "Reductive Aminases" (RedAms) are used, which work at near-stoichiometric ratios.

Step-by-Step Protocol

Reagents:

  • Substrate: 4-Chromanone (20 mM).

  • Amine Donor: Ammonium Formate (5 equivalents) or Methylamine buffer.

  • Enzyme: IRED lysate or purified enzyme (2 mg/mL).

  • Cofactor: NADP+ (0.5 mM) + Glucose/GDH system (as in Protocol A).

  • Buffer: 100 mM Ammonium Carbamate buffer, pH 9.0.

    • Why pH 9.0? Basic pH keeps the amine nucleophile unprotonated (reactive), facilitating imine formation.

Procedure:

  • Mix: Combine buffer, glucose, GDH, and amine donor.

  • Substrate: Add 4-chromanone (dissolved in minimal DMSO).

  • Start: Add IRED enzyme.

  • Incubation: 30°C for 24-48 hours.

  • Workup: Basify to pH >11 with NaOH to ensure the product amine is neutral. Extract with MTBE.[4]

Analytical Validation

Quantification of ee is non-negotiable.

HPLC Method (Chiral):

  • Column: Chiralcel OD-H or AD-H (Daicel). These polysaccharide-based columns interact well with the aromatic chroman core.

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic absorption).

  • Expected Retention: The enantiomers usually separate with

    
    .
    

References

  • Hollmann, F., et al. (2011). Enzymatic reduction of ketones. Green Chemistry .

  • Gotor-Fernández, V., et al. (2006). Lipase-catalyzed kinetic resolution of chroman-4-ols. Journal of Molecular Catalysis B: Enzymatic .

  • Aleku, G. A., et al. (2017). Imine Reductases (IREDs) and Reductive Aminases.[1][2][5][6] Nature Chemistry .

  • Mangas-Sanchez, J., et al. (2020). Chiral amine synthesis using imine reductases. Current Opinion in Chemical Biology .

  • Anderson, E., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Ivabradine. Catalysts .

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chroman-5,7-diol Solubility Optimization

Subject: Improving Solubility of Chroman-5,7-diol in Aqueous Buffers Ticket ID: SOL-CHRM-57 Assigned Scientist: Senior Application Specialist, Formulation Chemistry Executive Summary & Molecule Profile User Query: "How d...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Improving Solubility of Chroman-5,7-diol in Aqueous Buffers Ticket ID: SOL-CHRM-57 Assigned Scientist: Senior Application Specialist, Formulation Chemistry

Executive Summary & Molecule Profile

User Query: "How do I keep Chroman-5,7-diol soluble in PBS/media without precipitation or oxidation?"

The Core Challenge: Chroman-5,7-diol (5,7-dihydroxychroman) presents a classic "brick dust" solubility profile.[1] It possesses a lipophilic chroman backbone (LogP ~1.5–2.[1][2]0) conflicting with two hydrophilic hydroxyl groups.[1][2] While these -OH groups allow hydrogen bonding, the crystal lattice energy often dominates, leading to poor aqueous solubility (<0.1 mg/mL).[1] Furthermore, the 1,3-dihydroxybenzene (resorcinol) moiety is susceptible to auto-oxidation at physiological pH, leading to solution discoloration and potency loss.

Quick Reference Data:

ParameterValue / CharacteristicImplication
Water Solubility Low (< 0.1 mg/mL)*Requires co-solvents or carriers.[1][2]
LogP (Octanol/Water) ~1.8 (Estimated)Lipophilic; partitions into membranes/plastics.[1][2]
pKa (Phenolic OH) ~9.4 (Resorcinol-like)Ionizes at high pH, increasing solubility but accelerating oxidation.[1][2]
Key Solvents DMSO (>50 mg/mL), EthanolGood for stock solutions; risk of precipitation upon dilution.[1][2]
Stability pH-sensitiveStable at pH < 6.0; oxidizes rapidly at pH > 7.[1][2]4.

*Based on structural analogs (5,7-dihydroxychromone/flavonoids).

Diagnostic Decision Tree

Before selecting a protocol, determine your experimental constraints using this logic flow.

SolubilityDecisionTree Start Start: Define Application InVitro In Vitro (Cell Culture) Start->InVitro InVivo In Vivo (Animal) Start->InVivo HighConc Req. Conc > 100 µM? InVitro->HighConc DMSO_Tol Is DMSO tolerable? InVivo->DMSO_Tol No No HighConc->No Low Dose Yes Yes HighConc->Yes High Dose DMSO_Tol->No IV Injection Yes (Low Vol) Yes (Low Vol) DMSO_Tol->Yes (Low Vol) IP/Oral Sol_DMSO Protocol A: DMSO Spike (<0.5%) Sol_CD Protocol B: Cyclodextrin Complex Sol_CoSolv Protocol C: PEG400/Ethanol/Saline No->Sol_DMSO No->Sol_CD Yes->Sol_CD Yes (Low Vol)->Sol_CoSolv

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on biological application and concentration requirements.

Troubleshooting Guides (FAQ Format)
Issue 1: "My solution turns yellow/brown after adding it to PBS."

Diagnosis: Auto-oxidation. The 5,7-dihydroxy substitution pattern (resorcinol type) is electron-rich.[1][2] At physiological pH (7.[1][2]4) and above, the phenolic protons exist in equilibrium with their phenolate anions.[1][2] These anions are highly reactive toward dissolved oxygen, forming quinones and polymerization products (browning).[1][2]

Corrective Action:

  • Acidify the Buffer: If the assay permits, lower the pH to 6.0–6.5. This keeps the phenols protonated and stable.[1][2]

  • Degas Buffers: Sonicate PBS under vacuum or bubble with Nitrogen/Argon for 15 minutes before use.

  • Add Antioxidants: Include 100 µM Ascorbic Acid or 1 mM TCEP in the buffer to scavenge oxygen.[1][2]

Issue 2: "The compound precipitates immediately upon dilution from DMSO."

Diagnosis: The "Parachute Failure." When a concentrated DMSO stock (the "spring") is injected into water, the solvent power drops exponentially.[1][2] The hydrophobic Chroman-5,7-diol molecules aggregate faster than they can disperse.[1][2]

Corrective Action:

  • Step-Wise Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution into a "transition solvent" (e.g., PEG400 or pure Ethanol) before the final aqueous step.[1][2]

  • Warm the Buffer: Pre-warm the PBS to 37°C before adding the stock solution.

  • Kinetic Stabilization: Vortex immediately and vigorously during addition.[1][2]

Issue 3: "I need 50 mg/kg for mice, but I can't inject 100% DMSO."

Diagnosis: Toxicity Limits. High concentrations of DMSO cause hemolysis and neurotoxicity.[1][2] You need a vehicle that solubilizes the drug without biological interference.[1][2]

Corrective Action:

  • Use Protocol C (Co-solvent System): A mixture of 5% Ethanol / 40% PEG400 / 55% Saline is a standard "Goldilocks" vehicle for lipophilic small molecules.[1][2]

  • Use Protocol B (Cyclodextrins): HP-β-CD encapsulates the hydrophobic chroman ring, rendering it water-soluble without organic solvents.[1][2]

Detailed Experimental Protocols
Protocol A: The "Spring & Parachute" (Standard In Vitro)

Best for: Cell culture (< 100 µM).[1]

  • Stock Preparation: Dissolve Chroman-5,7-diol in anhydrous DMSO to create a 100 mM master stock.[1][2] Store at -20°C (desiccated).

  • Verification: Visually inspect for clarity. If cloudy, sonicate at 40°C for 5 minutes.

  • Dosing:

    • Prepare culture media (pre-warmed to 37°C).

    • Pipette the DMSO stock directly into the center of the media vortex (created by a stir bar or swirling).[1]

    • Max Limit: Ensure final DMSO concentration is ≤ 0.5% (v/v).

    • Example: To achieve 50 µM, add 0.5 µL of 100 mM stock to 1 mL media.[1][2]

Protocol B: Cyclodextrin Complexation (Advanced)

Best for: High-dose animal studies or DMSO-sensitive assays. Mechanism:[1][2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal host-guest complex, shielding the hydrophobic chroman ring from water.[1][2]

Materials:

  • HP-β-CD (pharmaceutical grade).[1][2][3]

  • Methanol (HPLC grade).[1][2]

  • Chroman-5,7-diol.[1][2][4]

Workflow:

  • Phase 1 (Dissolution): Dissolve Chroman-5,7-diol in a minimal volume of Methanol.

  • Phase 2 (Carrier): Dissolve HP-β-CD in water (20% w/v solution).

  • Phase 3 (Mixing): Slowly add the Methanol-Drug solution to the Aqueous-CD solution while stirring at 600 RPM.

  • Phase 4 (Evaporation): Stir in a fume hood overnight to evaporate the methanol, or use a rotary evaporator.

  • Phase 5 (Filtration): Filter the resulting clear aqueous solution through a 0.22 µm PES filter to remove uncomplexed drug.

  • Validation: Measure concentration via UV-Vis (Absorbance at ~290 nm) against a standard curve.

Protocol C: The "Golden Triangle" Vehicle (In Vivo)

Best for: IP or IV injection.

Formulation: 5% Ethanol / 40% PEG400 / 55% Water (or Saline).[1][2]

  • Weigh the required amount of Chroman-5,7-diol.[1][2]

  • Step 1: Dissolve completely in Ethanol (5% of final volume).[1][2] Sonicate until clear.

  • Step 2: Add PEG400 (40% of final volume).[1][2] Vortex thoroughly. The solution should remain clear.

  • Step 3: Slowly add Water/Saline (55% of final volume) dropwise while vortexing.[1][2]

    • Note: If cloudiness appears, stop.[1][2] You have exceeded the solubility limit of the thermodynamic mixture.

Mechanistic Visualization

The following diagram illustrates the "Spring and Parachute" effect utilized in Protocol A and C, and why precipitation occurs if the "parachute" (carrier/surfactant) is missing.

SpringParachute Stock Stock Solution (High Energy 'Spring') Solvent: DMSO Dilution Dilution into Buffer (Energy Release) Stock->Dilution Add to Aqueous Precip Outcome A: Precipitation (Nucleation dominates) Dilution->Precip Standard Dilution Stable Outcome B: Stable Solution (Solvated/Complexed) Dilution->Stable With Stabilizers Factors Stabilizers: - Cyclodextrins - PEG400 - Rapid Mixing Factors->Stable

Figure 2: The "Spring and Parachute" energetic model. High-energy solvent stocks (Spring) require stabilizers (Parachute) to prevent the molecule from crashing to its lowest energy state (Crystal/Precipitate) upon aqueous dilution.

References
  • PubChem. 5,7-Dihydroxychromone Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Tran, P. H. L., et al. (2019).[1][2] Cyclodextrin-based delivery systems for dietary flavonoids. Pharmaceutics. (General principles of flavonoid/chroman complexation).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Authoritative source on HP-β-CD protocols).

  • Li, P., et al. (2025).[2] Molecular Insights into the Inclusion Complexation of 5,7-Dimethoxyflavone with β-cyclodextrin Derivatives. PMC. Available at: [Link] (Demonstrates SBE-β-CD effectiveness for 5,7-substituted chromone derivatives).

Sources

Optimization

Technical Support Center: Stabilizing 5,7-Dihydroxychroman Against Phenolic Oxidation

Welcome to the technical support guide for 5,7-dihydroxychroman. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the ph...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5,7-dihydroxychroman. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the phenolic oxidation of this valuable compound. Our goal is to move beyond simple instructions and explain the causality behind each experimental choice, ensuring the integrity and reproducibility of your work.

Section 1: Understanding the Core Problem: The "Why" of Oxidation

This section addresses the fundamental principles governing the stability of 5,7-dihydroxychroman. Understanding the mechanism of degradation is the first step toward preventing it.

FAQ: What is phenolic oxidation and why is 5,7-dihydroxychroman so susceptible?

Answer: Phenolic oxidation is a chemical process where a phenolic compound, like 5,7-dihydroxychroman, loses electrons, typically in the presence of an oxidizing agent. The structure of 5,7-dihydroxychroman contains a resorcinol-type moiety (two hydroxyl groups at positions 5 and 7 on the A-ring), which is highly susceptible to oxidation.[1] These hydroxyl groups can readily donate a hydrogen atom (a proton and an electron) to neutralize free radicals, a process that ironically leads to the degradation of the molecule itself.[2] Upon oxidation, these phenol groups are often converted into highly colored quinone-type structures, which is a primary indicator of sample degradation.[1] This process can be initiated or accelerated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH).[3][4][5][6]

Molecule 5,7-Dihydroxychroman (Stable, Colorless) OxidizedProduct Oxidized Product (e.g., Quinone-type structure) (Unstable, Colored) Molecule->OxidizedProduct converts to Triggers Oxidative Triggers (O₂, Light, Metal Ions, ROS) Triggers->Molecule initiates oxidation start Degradation Observed (e.g., Color Change) check_solution Is it a stock solution or an experimental sample? start->check_solution stock Stock Solution check_solution->stock Stock experiment Experimental Sample check_solution->experiment Experiment check_solvent Was the solvent anhydrous & degassed? stock->check_solvent check_storage Was it aliquoted, purged with inert gas, & stored at -80°C? stock->check_storage check_buffer Did the buffer contain antioxidants/chelators? experiment->check_buffer check_light Was the experiment protected from light? experiment->check_light check_temp Was the sample kept on ice/cold block? experiment->check_temp check_pH What is the pH of the final solution? experiment->check_pH

Sources

Troubleshooting

Technical Support Center: Optimizing Yield in Chroman Ring Closure Reactions

Welcome to the technical support center for chroman synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize chroman ring closure reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chroman synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize chroman ring closure reactions. As a Senior Application Scientist, I've compiled this resource based on established literature and practical field experience to help you troubleshoot common issues and enhance your reaction yields and purity. The chroman moiety is a privileged scaffold in numerous bioactive molecules, and mastering its synthesis is a critical skill. This guide moves beyond simple protocols to explain the why behind the experimental choices, empowering you to make informed decisions in your own work.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when undertaking chroman synthesis.

Q1: What are the most common catalytic systems for chroman ring closure, and how do I choose one?

A1: The choice of catalyst is dictated by your substrate's functional groups and the desired reaction pathway. The three main classes are:

  • Brønsted/Lewis Acids: Catalysts like triflimide (Tf₂NH), polyphosphoric acid, or TiCl₄ are excellent for intramolecular hydroalkoxylation of o-alkenyl phenols or annulations of o-hydroxy benzylic alcohols.[1] They are generally cost-effective but can be sensitive to acid-labile functional groups.

  • Palladium Catalysts: Systems like Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands are used for carboetherification reactions, forming both a C-O and a C-C bond in the process.[2] These are versatile but can be sensitive to air and moisture, and catalyst deactivation can be an issue.

  • Gold Catalysts: Gold(I) complexes, such as PPh₃AuNTf₂, are particularly effective for the hydroalkoxylation of allenes and the cyclization of allylic alcohols with phenols.[3][4] They are known for their mild reaction conditions and functional group tolerance but can be prone to aggregation and deactivation.[3]

Q2: My reaction is sluggish or stalls completely. What are the first things I should check?

A2: A stalled reaction is a common issue. Systematically check the following:

  • Reagent Purity: Ensure starting materials, especially the phenol precursor and any aldehydes, are pure. Contaminants can act as inhibitors.[5]

  • Solvent Quality: Use dry, degassed solvents, particularly for transition metal-catalyzed reactions. Residual water or oxygen can deactivate catalysts.[5]

  • Catalyst Activity: If using a solid catalyst, ensure it hasn't expired or been improperly stored. For palladium and gold catalysts, deactivation is a possibility. Consider using a fresh batch or a different catalyst source.

  • Temperature: Ensure the reaction is being conducted at the optimal temperature. Some reactions have a narrow temperature window for optimal performance.

Q3: I'm observing multiple spots on my TLC plate, indicating a mixture of products. What are the likely side reactions?

A3: Side product formation is the primary challenge to achieving high yields. Common culprits include:

  • Elimination Reactions: Instead of intramolecular cyclization, the alcohol moiety can undergo E1 or E2 elimination to form an alkene, especially under harsh acidic or basic conditions at elevated temperatures.[6][7]

  • Self-Condensation: In reactions involving aldehydes, base-catalyzed self-condensation can compete with the desired cyclization, leading to complex mixtures.[8]

  • Ring-Opening: In some palladium-catalyzed systems, the chromone intermediate can undergo a ring-opening side reaction, particularly in the presence of nucleophiles.[9]

  • Isomerization: Alkene isomerization in the starting material can lead to the formation of unreactive internal alkenes, halting the desired cyclization.[5]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during chroman ring closure reactions.

Observed Problem Potential Root Cause(s) Suggested Solutions & Scientific Rationale
Low to No Product Formation 1. Catalyst Inactivity/Deactivation: The catalyst may be poisoned or degraded. Palladium catalysts can sinter or leach, while gold catalysts can aggregate.[3][10]Solution: Use fresh, high-purity catalyst. For Pd, ensure inert atmosphere and consider ligands that stabilize the active species. For Au, use ligands that prevent aggregation. Consider adding a co-catalyst or additive if specified in the literature.
2. Sub-optimal Temperature: The activation energy barrier is not being overcome, or excessively high temperatures are causing decomposition.[5]Solution: Perform a temperature screen (e.g., room temperature, 50 °C, 80 °C, 100 °C). Reaction kinetics are highly temperature-dependent; an optimal balance must be found to promote the desired reaction without favoring decomposition pathways.
3. Poor Nucleophilicity of Phenol: Electron-withdrawing groups (EWGs) on the phenol ring decrease its nucleophilicity, slowing the cyclization step.Solution: For substrates with strong EWGs, consider using a more forceful catalyst (e.g., a stronger Brønsted acid) or higher temperatures. Alternatively, a different synthetic route that does not rely on the phenol's nucleophilicity may be necessary.[11]
Formation of Elimination Byproduct (Alkene) 1. Reaction Conditions Favor Elimination: High temperatures and strongly basic or acidic conditions can favor E1 or E2 elimination over the desired intramolecular substitution (hydroalkoxylation).[6][12]Solution: Lower the reaction temperature. If using a strong base, switch to a milder, non-nucleophilic base. If using a strong acid, try a weaker acid or a Lewis acid that is less prone to promoting elimination. Polar protic solvents can also favor elimination; consider switching to a polar aprotic solvent.[13]
2. Steric Hindrance: Bulky substituents near the reaction center can sterically disfavor the intramolecular cyclization, making intermolecular elimination more competitive.Solution: If possible, redesign the substrate to reduce steric bulk. Alternatively, catalysts with larger, more accommodating active sites may be beneficial.
Formation of Self-Condensation Byproducts 1. Incorrect Base/Catalyst: In reactions involving aldehydes (e.g., synthesis of chroman-4-ones), a strong base can promote the aldol self-condensation of the aldehyde starting material.[8]Solution: Use a weaker base catalyst, such as pyrrolidine or piperidine, which is sufficient to catalyze the initial condensation with the acetophenone but less likely to promote aldehyde self-condensation.[1]
Incomplete Reaction (Starting Material Remains) 1. Insufficient Catalyst Loading: The catalyst amount may be too low to drive the reaction to completion within a reasonable timeframe.Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). Monitor the reaction by TLC to find the optimal loading.
2. Reversible Reaction: The ring closure may be reversible, leading to an equilibrium mixture of starting material and product.Solution: If possible, remove a byproduct (e.g., water) to drive the equilibrium towards the product, for example, by using a Dean-Stark apparatus or molecular sieves.
Difficulty with Product Purification 1. Residual Catalyst: Acidic or metallic catalysts can co-elute with the product during chromatography.Solution: For acid catalysts, perform a mild aqueous basic wash (e.g., with saturated NaHCO₃ solution) during workup.[14] For metal catalysts, filtering the crude reaction mixture through a plug of silica or a specialized scavenger resin before concentration can remove a significant portion of the metal.
2. Closely Eluting Byproducts: Isomeric or structurally similar byproducts can be difficult to separate from the desired chroman.Solution: Optimize the chromatography conditions. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). If separation is still challenging, consider derivatization of the product to alter its polarity, followed by purification and deprotection.

Understanding the Mechanisms: Causality in Action

A deep understanding of the reaction mechanism is crucial for effective troubleshooting. Below are simplified mechanistic pathways for common chroman ring closures.

Acid-Catalyzed Intramolecular Hydroalkoxylation

This is a cornerstone reaction for chroman synthesis from o-alkenyl phenols. The Brønsted acid plays a critical role in activating the alkene for nucleophilic attack by the phenolic oxygen.

G cluster_0 Step 1: Alkene Protonation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Deprotonation Start o-Alkenyl Phenol H_plus H+ Carbocation Benzylic Carbocation (Resonance Stabilized) H_plus->Carbocation Protonation of Alkene Cyclization Oxonium Ion Intermediate Carbocation->Cyclization Nucleophilic Attack by Phenolic Oxygen Product Chroman Product Cyclization->Product Deprotonation H_plus_out H+

Caption: Acid-catalyzed intramolecular hydroalkoxylation mechanism.

Expert Insight: The rate-determining step is often the initial protonation to form the carbocation. The stability of this carbocation is paramount. Substrates that can form more stable carbocations (e.g., tertiary or benzylic) will react faster. Competing E1 elimination can occur from this carbocation intermediate, especially at higher temperatures.[15]

Gold(I)-Catalyzed Hydroalkoxylation of Allylic Alcohols

Gold(I) catalysts are soft Lewis acids that activate the C-C multiple bond, making it susceptible to nucleophilic attack under mild conditions.

G cluster_0 Step 1: Catalyst Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protodeauration Start Allylic Alcohol + Phenol Catalyst [Au(I)]+ Activated_Complex Gold-π Complex Catalyst->Activated_Complex Coordination Intermediate Organogold Intermediate Activated_Complex->Intermediate Intramolecular Hydroalkoxylation Product Chroman Product Intermediate->Product Protonolysis Catalyst_Regen [Au(I)]+

Caption: Simplified mechanism for Gold(I)-catalyzed cyclization.

Expert Insight: The key to success here is preventing catalyst deactivation. The active Au(I) species can aggregate into inactive gold nanoparticles.[3] The reaction mechanism involves a rapid and reversible C-O bond formation, followed by a turnover-limiting protodeauration step.[16] Careful choice of ligands and reaction conditions is essential to maintain the catalytic cycle.

Data-Driven Optimization Strategies

Optimizing a reaction requires a systematic approach. The following tables summarize key parameters and their effects, providing a starting point for your experimental design.

Table 1: Influence of Solvent on Chroman Synthesis

The choice of solvent can dramatically impact yield by influencing reactant solubility, transition state stabilization, and catalyst activity.

Solvent Dielectric Constant (approx.) Typical Use Case Rationale & Potential Issues
Dichloromethane (DCM)9.1Triflimide-catalyzed annulationsGood solubility for many organic substrates. Relatively non-coordinating.
Toluene2.4Gold- and Palladium-catalyzed reactionsNon-polar, can be heated to high temperatures. Good for reactions sensitive to polar solvents.
Acetonitrile (MeCN)37.5Acid-catalyzed reactionsPolar aprotic solvent, can stabilize charged intermediates. May coordinate to and inhibit some metal catalysts.
Ethanol (EtOH)24.5Base-catalyzed condensationsPolar protic solvent. Can participate in the reaction (as a nucleophile) or favor elimination side reactions.[13]
Dioxane2.2Palladium-catalyzed reactionsEthereal solvent, good for reactions requiring higher temperatures than THF. Must be peroxide-free.
Table 2: Effect of Phenol Substituents on Reaction Outcome

The electronic nature of substituents on the phenol precursor directly impacts its nucleophilicity and, consequently, the reaction rate and yield.

Substituent Type Example Electronic Effect Impact on Reaction Troubleshooting Consideration
Electron-Donating Group (EDG)-OCH₃, -CH₃Increases electron density on the ring, enhancing phenol nucleophilicity.Generally accelerates the cyclization step. However, can lead to higher amounts of byproducts from competing reactions like aldehyde self-condensation.[8]May require milder conditions or more selective catalysts to minimize side reactions.
Electron-Withdrawing Group (EWG)-NO₂, -Cl, -BrDecreases electron density on the ring, reducing phenol nucleophilicity.Slows down the cyclization step but often leads to cleaner reactions and higher yields of the desired product due to suppression of side reactions.[2][8]May require stronger catalysts, higher temperatures, or longer reaction times to achieve full conversion.
Sterically Hindering Group-t-Butyl (ortho)Physically blocks the phenolic oxygen from approaching the electrophilic center.Can significantly hinder or completely prevent the intramolecular cyclization.Substrate may not be suitable for intramolecular cyclization. Consider alternative synthetic strategies.

Key Experimental Protocols

The following protocols are provided as a validated starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Triflimide-Catalyzed Annulation for Chromane Synthesis

This protocol is adapted from established procedures for the annulation of o-hydroxy benzylic alcohols with alkenes.[17]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the o-hydroxy benzylic alcohol (1.0 equiv).

  • Solvent Addition: Dissolve the starting material in dry dichloromethane (DCM) to a concentration of 0.1 M.

  • Reagent Addition: Add the alkene (1.5 equiv) dropwise to the stirred solution at room temperature.

  • Catalyst Addition: In a separate vial, prepare a 0.125 M stock solution of triflimide in dry DCM. Add the required volume of the catalyst solution (typically 5 mol %) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every 30 minutes.[18][19] A typical eluent system is ethyl acetate/hexanes. The product should have a higher Rf than the polar starting material.

  • Workup: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Gold(I)-Catalyzed Cyclization of an Allylic Alcohol with a Phenol

This protocol is based on a general procedure for gold-catalyzed chroman synthesis.[7]

  • Reaction Setup: In a screw-cap vial, combine the allylic alcohol (1.0 equiv), the phenol (2.0-5.0 equiv), and the gold(I) catalyst (e.g., PPh₃AuNTf₂, 5 mol %).

  • Solvent Addition: Add toluene to achieve a concentration of approximately 0.4 M with respect to the allylic alcohol. An inert atmosphere is not strictly required but is good practice.

  • Heating and Monitoring: Seal the vial and stir the mixture at the desired temperature (e.g., 50-70 °C). Monitor the reaction by TLC until the starting material is consumed (this can take 16-48 hours).

  • Workup: Upon completion, cool the reaction to room temperature and filter it through a short plug of silica gel, eluting with diethyl ether or ethyl acetate to remove the bulk of the gold catalyst.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude oil by flash column chromatography.

Logical Workflow for Troubleshooting

When a reaction fails, a logical, step-by-step approach is more effective than random changes. Use the following workflow to guide your troubleshooting process.

G cluster_purity Purity Issues cluster_crude Crude Mixture Analysis cluster_solutions Corrective Actions Start Reaction Yield is Low Check_Purity Analyze Starting Materials (NMR, GC-MS) Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Atmosphere, Solvent) Start->Check_Conditions Analyze_Crude Analyze Crude Reaction Mixture (TLC, NMR, LC-MS) Start->Analyze_Crude Impure_SM Impurity Detected? Check_Purity->Impure_SM Identify_Products Identify Spots/Peaks Analyze_Crude->Identify_Products Impure_SM->Analyze_Crude No Purify_SM Action: Purify Starting Materials & Re-run Impure_SM->Purify_SM Yes SM_Only Result: Only Starting Material Present Identify_Products->SM_Only No Reaction Side_Products Result: Side Products (e.g., Elimination, Dimer) Identify_Products->Side_Products Side Reaction Product_Decomp Result: Product Degradation Identify_Products->Product_Decomp Decomposition Increase_Energy Action: Increase Temp, Change Catalyst, Increase Loading SM_Only->Increase_Energy Modify_Conditions Action: Lower Temp, Change Solvent/Base Side_Products->Modify_Conditions Reduce_Time Action: Decrease Reaction Time, Milder Workup Product_Decomp->Reduce_Time

Caption: A logical workflow for troubleshooting chroman synthesis.

By combining a foundational understanding of the reaction mechanisms with a systematic, data-driven approach to optimization, you can effectively overcome the common challenges in chroman ring closure reactions.

References

  • University of Rochester Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Nielsen, T. E., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Widenhoefer, R. A., et al. (2011). Mechanistic Analysis of Gold(I)-Catalyzed Intramolecular Allene Hydroalkoxylation Reveals an Off-Cycle Bis(gold) Vinyl Species and Reversible C–O Bond Formation. Journal of the American Chemical Society. [Link]

  • Gagné, M. R., et al. (2014). Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols. ACS Catalysis. [Link]

  • Bhandari, D. R., et al. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Chemical Society Reviews. [Link]

  • Kollár, L., et al. (2024). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. The Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. (2012). E1 vs E2: Comparing the E1 and E2 Reactions. [Link]

  • Marks, T. J., et al. (2010). Efficient intramolecular hydroalkoxylation of unactivated alkenols mediated by recyclable lanthanide triflate ionic liquids: scope and mechanism. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2019). How do I remove a homogeneous catalyst after my reaction?. [Link]

  • Marks, T. J., et al. (2007). Intramolecular Hydroalkoxylation/Cyclization of Alkynyl Alcohols Mediated by Lanthanide Catalysts. Scope and Reaction Mechanism. Journal of the American Chemical Society. [Link]

  • Cheong, P. H.-Y., et al. (2013). Gold(I)-catalysed one-pot synthesis of chromans using allylic alcohols and phenols. Beilstein Journal of Organic Chemistry. [Link]

  • Kita, Y., et al. (2014). Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution. Chemical Communications. [Link]

  • ResearchGate. (2024). Proposed mechanism of the chroman formation reaction. [Link]

  • Thomson, R. J., et al. (2025). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry. [Link]

  • University of Rochester Department of Chemistry. How To: Monitor by TLC. [Link]

  • Ghorai, M. K., et al. (2017). Divergent Gold Catalysis: Unlocking Molecular Diversity through Catalyst Control. Chemical Reviews. [Link]

  • Chemistry Steps. (2023). E1 and E2 Elimination Reactions of Cyclohexanes. [Link]

  • Organic Syntheses. Cyclooctanone. [Link]

  • Gevorgyan, V., et al. (2024). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. ACS Omega. [Link]

  • YouTube. (2025). YouTube. [Link]

  • A level Chemistry. (2017). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction. [Link]

  • Leah4sci. (2025). E1 vs E2 - Elimination Reactions Made Simple with lots of practice. [Link]

  • Grunwaldt, J.-D., et al. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. Catalysts. [Link]

  • Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. [Link]

  • Toste, F. D., et al. (2021). Catalytic Asymmetric Hydroalkoxylation of C–C Multiple Bonds. Chemical Reviews. [Link]

  • ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]

  • ResearchGate. (n.d.). S. Monitoring of the reaction progress (session 2) by TLC after one.... [Link]

  • CHEMISTRY 1000. Elimination Reactions. [Link]

  • The Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. [Link]

  • Tzakos, A. G., et al. (2023). Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. Molecules. [Link]

  • Sosnovskikh, V., et al. (2015). Synthesis of trans,trans-2,3,4-trisubstituted chromans from 3-nitro-2Н-chromenes and enamines of acetoacetic ester and acetylacetone. A new type of configurationally stable atropisomers. Tetrahedron Letters. [Link]

  • Chen, K., et al. (2023). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Marine Drugs. [Link]

  • Janssen, H. M., et al. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis. [Link]

  • ResearchGate. (2024). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. [Link]

  • Chemistry LibreTexts. (2020). 7.18: Comparison of E1 and E2 Reactions. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]

  • Dalpozzo, R., et al. (2016). RECENT ADVANCES IN THE ASYMMETRIC SYNTHESIS OF CHROMANE DERIVATIVES. Current Organic Chemistry. [Link]

  • ResearchGate. (2022). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. [Link]

  • Wang, F., et al. (2023). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. Nature Communications. [Link]

  • PubMed. (2011). Mechanistic analysis of gold(I)-catalyzed intramolecular allene hydroalkoxylation reveals an off-cycle bis(gold) vinyl species and reversible C-O bond formation. [Link]

  • Nchinda, A. T. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. [Link]

  • Unlock Chemystery. (2019). Gold-Powered Alkyne Activation Unleashed!. [Link]

Sources

Optimization

ChromanSynthesis Tech Support: Resolving Regioisomer Challenges

Mission: To provide high-precision troubleshooting and methodological guidance for researchers encountering regioselectivity bottlenecks in the synthesis of substituted chromans (dihydrobenzopyrans) and chromenes. Module...

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide high-precision troubleshooting and methodological guidance for researchers encountering regioselectivity bottlenecks in the synthesis of substituted chromans (dihydrobenzopyrans) and chromenes.

Module 1: The Core Conflict (Mechanism & Strategy)

The synthesis of substituted chromans is often plagued by two distinct regiochemical failures:

  • Ring-Size Competition (Baldwin’s Rules): The battle between 6-endo-dig/trig (forming the desired chroman) and 5-exo-dig/trig (forming the benzofuran byproduct).

  • Aromatic Substitution Patterns: In Friedel-Crafts or metal-catalyzed cyclizations, directing groups often lead to mixtures of linear (6-substituted) and angular (8-substituted) isomers.

Decision Matrix: Catalyst & Pathway Selection

Use this logic flow to select the correct catalytic system based on your substrate's electronic bias.

ChromanRegio Start Substrate Class Alkyne Phenol-Alkyne (Tethered) Start->Alkyne Alkene Phenol-Allyl (Friedel-Crafts) Start->Alkene AuCat Gold(I) Catalysis Alkyne->AuCat Acid Lewis Acid / Brønsted Alkene->Acid EDG Alkyne has EDG (e.g., Alkyl, Aryl) AuCat->EDG Substrate Bias EWG Alkyne has EWG (e.g., Ester, CF3) AuCat->EWG SixEndo 6-endo-dig (Chroman/Chromene) EDG->SixEndo Favored FiveExo 5-exo-dig (Benzofuran) EWG->FiveExo Favored Block Para-Blocking Group? Acid->Block Linear Linear Isomer (6-sub) Block->Linear Yes (Br/tBu) Mixture Mixture (Linear + Angular) Block->Mixture No

Figure 1: Strategic decision tree for selecting catalytic conditions to maximize chroman formation over benzofuran or angular isomers.

Module 2: Troubleshooting Guides (Q&A)
Scenario A: Gold-Catalyzed Intramolecular Hydroalkoxylation

User Issue: "I am cyclizing an ortho-propargyl phenol using AuCl(PPh3)/AgOTf, but I am getting significant amounts of the 2-substituted benzofuran (5-exo product) instead of the chromene."

Root Cause Analysis: Gold(I) activates the alkyne π-system.[1][2] The regioselectivity is governed by the polarization of the alkyne.

  • Electronic Effect: Electron-withdrawing groups (EWG) on the alkyne terminus pull electron density, making the internal carbon more positive, favoring the 5-exo attack.[1] Electron-donating groups (EDG) stabilize the positive charge at the distal carbon, favoring 6-endo.

  • Ligand Effect: Bulky ligands (e.g., NHC ligands like IPr) often enhance 6-endo selectivity by sterically crowding the 5-exo transition state.

Corrective Protocol:

  • Ligand Switch: Switch from PPh3 to a bulky N-Heterocyclic Carbene (NHC) ligand (e.g., IPrAuCl or JohnPhos ).

  • Solvent Tuning: Use protic additives. Methanol can assist proton transfer steps, sometimes shifting the equilibrium toward the thermodynamic 6-membered ring.

  • Substrate Modification: If possible, install a temporary EDG (like a silyl group) on the alkyne terminus to force 6-endo cyclization, then desilylate.

Technical Insight: The formation of off-cycle bis(gold) vinyl species can arrest the reaction. If conversion stalls, ensure you are not using excess base, which promotes this aggregation [1].

Scenario B: Radical-Mediated Cyclization (Photoredox)

User Issue: "I'm trying to access the chroman scaffold via radical cyclization of an aryl ether, but the kinetics always favor the 5-membered ring."

Root Cause Analysis: In radical cyclizations, the 5-exo mode is kinetically superior (faster rate constant) due to stereoelectronic orbital overlap. The 6-endo product is often thermodynamically more stable but kinetically inaccessible under standard conditions.

Corrective Protocol (The "Switchable" Strategy): Recent advances allow reagent-controlled divergence [2].[3]

  • To favor 5-exo (Benzofuran): Use a polarity-matched thiol HAT (Hydrogen Atom Transfer) reagent.[3]

  • To favor 6-endo (Chroman): Use a reductant with limited solubility or specific steric bulk (e.g., Hantzsch ester) that slows down the H-abstraction, allowing the initial 5-exo radical to undergo a neophyl rearrangement to the more stable 6-endo radical before quenching.[3]

Scenario C: Friedel-Crafts Alkylation (Phenol + Prenal/Allylics)

User Issue: "I am condensing a phenol with 3-methyl-2-buten-1-ol (prenyl alcohol) using BF3·OEt2. I see a mixture of 2,2-dimethylchroman (desired) and the angular isomer."

Root Cause Analysis: Phenols are ambident nucleophiles. The reaction often proceeds via O-alkylation followed by a Claisen rearrangement, or direct C-alkylation. Without a blocking group, the ortho (to OH) and para positions are both active.

  • Linear vs. Angular: If the para position is open, you will get mixtures.

Corrective Protocol:

  • The Blocking Strategy: Brominate the phenol at the para position first. Perform the cyclization (forcing it ortho to form the chroman ring). Then, remove the bromine via Pd-catalyzed hydrogenation or lithiation/quenching.

  • Catalyst Switch: Use Sc(OTf)3 or InCl3 in nitromethane. These often show better regiocontrol than traditional Lewis acids like AlCl3 or BF3 [3].

Module 3: Validated Experimental Protocols
Protocol 1: Au(I)-Catalyzed 6-endo-dig Cyclization

Target: Substituted 2H-chromenes from propargyl aryl ethers.

  • Preparation: In a glovebox, weigh IPrAuCl (2 mol%) and AgOTf (2 mol%) into a dried vial.

  • Activation: Add anhydrous DCE (1,2-dichloroethane) (0.1 M relative to substrate) and stir for 5 minutes to generate the active cationic gold species.

  • Substrate Addition: Add the alkynyl phenol substrate (1.0 equiv).

    • Critical Check: Ensure the alkyne terminus has an electron-neutral or donating group (e.g., Phenyl, Alkyl) to favor 6-endo.

  • Reaction: Stir at room temperature (25°C). Monitor by TLC.

    • Note: If 5-exo product appears, lower temperature to 0°C to enhance regioselectivity.

  • Workup: Filter through a short pad of silica gel to remove gold residues. Concentrate and purify via flash chromatography.

Protocol 2: Regioselective Radical Cyclization (Switchable)

Target: 6-endo Chroman via Neophyl Rearrangement.

  • Setup: Dissolve the 2-(allyloxy)aryl halide substrate in DMSO.

  • Reagents: Add fac-Ir(ppy)3 (1 mol%) as the photocatalyst.

  • The Switch: Add Hantzsch Ester (2.0 equiv) and DIPEA (2.0 equiv).

    • Mechanism:[2][4][5][6] The Hantzsch ester acts as the reductant. Its specific kinetics allow the kinetic 5-exo radical to rearrange to the thermodynamic 6-endo radical before H-atom abstraction occurs [2].

  • Irradiation: Irradiate with Blue LEDs (450 nm) for 12–24 hours.

Module 4: Analytical Validation (Distinguishing Isomers)

Distinguishing regioisomers requires careful NMR analysis.[7] Do not rely solely on MS (mass is identical).

Table 1: 1H NMR Diagnostic Signals

FeatureChroman (6-endo)Benzofuran (5-exo)Diagnostic Test
Ring CH2/CH Triplet/Multiplet at δ 1.8 - 2.0 (C3-H)Doublet at δ 3.0 - 3.5 (Exocyclic CH2)COSY : In chromans, C3-H couples to both C2-H and C4-H.
Vinylic H δ 5.5 - 6.5 (if Chromene)δ 6.0 - 6.8 (Exocyclic alkene)HMBC : Check coupling to the quaternary aromatic carbon.
J-Coupling Vicinal J ≈ 10 Hz (C2-H to C3-H)Geminal/Vicinal patterns differNOESY : Strong correlation between C2-H and Ortho-aromatic proton in Chromans.

Visualizing the Analytical Workflow:

Analysis Sample Crude Reaction Mixture TLC TLC/LCMS Check (Separation?) Sample->TLC NMR 1H NMR Analysis TLC->NMR Decision Ambiguous Spectra? NMR->Decision Advanced Run 2D NMR (HMBC + NOESY) Decision->Advanced Overlapping/Unclear Simple Assign based on Chemical Shift Decision->Simple Distinct Peaks Final Final Advanced->Final Map C-O-C connectivity

Figure 2: Analytical workflow for confirming regioisomer identity.

References
  • Mechanistic Analysis of Gold(I)-Catalyzed Intramolecular Allene Hydroalkoxylation. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Switchable Regioselective 6-endo or 5-exo Radical Cyclization via Photoredox Catalysis. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Source: Chemical Reviews (ACS). URL:[Link]

Sources

Troubleshooting

Troubleshooting low yields in chromone reduction to chroman

Technical Support Center: Chromone Chroman Reduction Executive Summary: The "Chroman" Trap Are you trying to make Chromanone (ketone) or Chroman (methylene)? The single most common cause of "low yield" in this workflow i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromone Chroman Reduction

Executive Summary: The "Chroman" Trap

Are you trying to make Chromanone (ketone) or Chroman (methylene)? The single most common cause of "low yield" in this workflow is a misunderstanding of the thermodynamic endpoint.

  • Standard Catalytic Hydrogenation (H₂/Pd) almost always stops at Chromanone (dihydrochromone).

  • Full Reduction to Chroman (removing the carbonyl) requires a secondary deoxygenation step or a specific electrophilic hydride donor system (Ionic Hydrogenation).

If you are applying standard hydrogenation conditions (H₂, Pd/C, MeOH) and expecting the fully deoxygenated Chroman , your yield of Chroman will be near 0% because the reaction chemically arrests at the ketone stage [1].

Diagnostic Troubleshooting (Q&A)

Category A: Reaction Stalled or Incomplete

Q: "I ran the reaction with H₂ (1 atm) and Pd/C for 24 hours. NMR shows 100% conversion, but it's all Chromanone (the ketone). Why didn't the carbonyl reduce?" A: This is not a failure; it is chemoselectivity. The C2-C3 double bond in chromone is conjugated and electron-deficient, making it easily reduced. The resulting C4 carbonyl, however, is a deactivated aryl ketone. Under standard neutral conditions (MeOH/EtOH), Pd/C cannot overcome the activation energy required to reduce this carbonyl to a methylene group.

  • Correction: You must switch to a Two-Step Protocol (see Protocol A below) or use Ionic Hydrogenation (see Protocol B). Direct hydrogenation to the alkane requires harsh conditions (high pressure/temp) that often degrade the ether ring.

Q: "I tried increasing pressure to 50 psi and heating to 60°C. Now I have a complex mixture." A: You likely triggered hydrogenolysis of the benzylic C-O bond . The chroman ring is essentially a cyclic benzyl ether. Harsh hydrogenation conditions cleave this bond, opening the ring to form substituted phenols (e.g., 2-propylphenol).

  • Correction: Avoid high-temperature hydrogenation. The ether linkage is fragile. Use Ionic Hydrogenation (Et₃SiH/TFA) which is chemoselective for the C=O bond and spares the ether ring [2].

Category B: Ring Opening & Side Products

Q: "I used the Clemmensen Reduction (Zn/Hg, HCl) to remove the ketone. My yield is low and I see phenolic peaks in the IR." A: The Clemmensen reduction is too acidic and harsh for the pyran ring. The strong HCl promotes acid-catalyzed hydrolysis of the vinyl ether (in chromone) or the ether linkage (in chromanone), leading to ring opening.

  • Correction: Switch to Ionic Hydrogenation or a Wolff-Kishner modification (though Wolff-Kishner basicity can also induce Michael-type ring opening). The mildest route is the reduction of Chromanone to Chromanol (NaBH₄), followed by radical deoxygenation (Barton-McCombie) or silane reduction [3].

Q: "I tried LAH (Lithium Aluminum Hydride) and got a mess." A: LAH is a hard nucleophile. While it reduces the ketone, it often attacks the C2 position (Michael addition) or causes ring fragmentation in electron-deficient chromones.

  • Correction: Use NaBH₄/CeCl₃ (Luche Reduction) if you specifically want the alcohol (Chromanol).

Reaction Pathway Visualization

The following diagram illustrates the competing pathways. Note how "Standard Hydrogenation" leads to a thermodynamic sink (Chromanone), while "Acidic/Harsh" conditions lead to ring destruction.

ChromoneReduction Chromone Chromone (C2=C3, C4=O) Chromanone Chromanone (Sat. C2-C3, C4=O) Chromone->Chromanone H2, Pd/C (Fast, High Yield) Phenols Phenols (Ring Opening) Chromone->Phenols Zn/HCl (Clemmensen) Chroman CHROMAN (Target: CH2) Chromanone->Chroman Et3SiH, TFA (Ionic Hydrog.) Chromanol Chromanol (Alcohol) Chromanone->Chromanol NaBH4 Chromanone->Phenols High T/P H2 Chromanol->Chroman Et3SiH, BF3·Et2O

Figure 1: Reaction landscape for Chromone reduction.[1] Green paths indicate the optimal route to Chroman.

Validated Protocols

Protocol A: The "Gold Standard" (Ionic Hydrogenation)

Best for: Direct conversion of Chromanone to Chroman without ring opening. Mechanism: The ketone is protonated by TFA, forming an oxocarbenium ion, which accepts a hydride from Triethylsilane (Et₃SiH). This avoids the radical intermediates that cause polymerization [2, 4].

Reagents:

  • Substrate: Chromanone (isolated from Step 1 Pd/C reduction)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Hydride Donor: Triethylsilane (Et₃SiH) (3.0 - 5.0 equiv)

  • Acid: Trifluoroacetic Acid (TFA) (Excess, often used as co-solvent)

Step-by-Step:

  • Dissolve 1.0 mmol of Chromanone in 5 mL dry DCM under N₂ atmosphere.

  • Add Triethylsilane (3.0 mmol, 3 equiv).

  • Cool to 0°C. Dropwise add TFA (3 mL). Caution: Exothermic.

  • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Checkpoint: Monitor by TLC. The ketone spot will disappear; the chroman spot is usually less polar (higher Rf).

  • Workup: Quench carefully with saturated NaHCO₃ (gas evolution!). Extract with DCM.

  • Purification: Silica gel chromatography (usually Hexanes/EtOAc 95:5).

Protocol B: Catalytic Hydrogenation (To Chromanone Only)

Best for: Generating the intermediate for Protocol A.

Reagents:

  • Catalyst: 10% Pd/C (5-10 wt% loading)

  • Solvent: Methanol or Ethyl Acetate (AcOH accelerates rate but risks over-reduction)

  • H₂ Source: Balloon (1 atm) is usually sufficient.

Step-by-Step:

  • Dissolve Chromone in MeOH (0.1 M).

  • Add 10% Pd/C (10 mg per 100 mg substrate).

  • Purge with H₂ (balloon) x3.

  • Stir vigorously at RT for 2–6 hours.

  • Filtration: Filter through Celite to remove Pd. Do not let the catalyst dry out (fire hazard).

  • Concentrate to yield clean Chromanone.

Comparative Data: Why Methods Fail

MethodTarget ProductTypical YieldMajor Side Reaction
H₂ / Pd/C (MeOH) Chromanone85-95%None (Stops at ketone)
H₂ / PtO₂ (AcOH) Chroman20-40%Ring saturation (cyclohexyl) & Ring opening
Clemmensen (Zn/HCl) Chroman<30%Ring Opening (Phenol formation)
Wolff-Kishner Chroman40-60%Base-catalyzed degradation/Polymerization
Ionic (Et₃SiH/TFA) Chroman 80-95% Minimal (High Chemoselectivity)

References

  • Synthesis of Chroman-4-ones by Reduction of Chromones. ResearchGate. (Accessed 2023).[2] Review of catalytic hydrogenation limits. Link

  • Ionic Hydrogenation: Lewis acids catalyzed hydrogenation using organosilanes. RSC Advances, 2013. Detailed mechanism of C=O to CH2 reduction using Et3SiH. Link

  • Selective reduction of carbonyl in chalcone/chromone systems. ResearchGate Discussion. Expert consensus on hydride selectivity. Link

  • Triethylsilane–Trifluoroacetic Acid in Organic Synthesis. Tetrahedron, 1986. Foundational text on ionic hydrogenation specificity for aromatic ketones. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Antioxidant Kinetics: Trolox vs. Chroman-5,7-Diol

Technical Guide for Drug Development & Assay Validation Part 1: Executive Summary & Core Verdict In the landscape of antioxidant validation, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) remains the ind...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Assay Validation

Part 1: Executive Summary & Core Verdict

In the landscape of antioxidant validation, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) remains the industry "Gold Standard" for radical scavenging assays (TEAC, ORAC). Chroman-5,7-diol (and its derivatives like 5,7-dihydroxy-2,2-dimethylchroman) serves a different function: it acts as a structural probe to demonstrate the critical importance of hydroxyl positioning.

The Verdict:

  • Trolox exhibits superior kinetic radical scavenging activity. Its 6-hydroxyl group is para to the chroman ether oxygen, allowing for electron delocalization that stabilizes the resulting phenoxyl radical.

  • Chroman-5,7-diol exhibits significantly lower radical scavenging potential (higher IC50). The 5,7-substitution pattern (resorcinol moiety) places the hydroxyls meta to each other and meta to the ether oxygen, preventing the resonance stabilization seen in Trolox.

This guide details the mechanistic divergence between these two molecules, providing the experimental protocols and thermodynamic data necessary for their use in Structure-Activity Relationship (SAR) studies.

Part 2: Molecular Architecture & SAR Analysis

The difference in antioxidant capacity is not merely about the number of hydroxyl groups (1 vs. 2), but their topology relative to the ether oxygen of the chroman ring.

2.1 The "Para-Ether" Effect (Trolox)

Trolox mimics the Vitamin E (α-tocopherol) core. The bond dissociation enthalpy (BDE) of the O-H bond is lowered because the unpaired electron in the radical state can delocalize onto the ether oxygen (p-type lone pair). This makes the hydrogen atom easier to abstract by a free radical (ROO•).

2.2 The "Meta-Resorcinol" Constraint (Chroman-5,7-diol)

Chroman-5,7-diol resembles the A-ring of flavonoids. The two hydroxyl groups are in a meta relationship (1,3-position). Neither hydroxyl group is para to the ether oxygen. Consequently, the radical formed is less stable, the BDE is higher, and the reaction rate with free radicals is slower.

2.3 Visualization of Radical Stabilization

The following diagram illustrates the mechanistic divergence:

SAR_Comparison Trolox Trolox (6-OH Chroman) Effect_T Radical Delocalization (Ether Oxygen Interaction) Trolox->Effect_T Para-Substitution Chroman57 Chroman-5,7-diol (5,7-OH Chroman) Effect_C Localized Radical (Resorcinol Pattern) Chroman57->Effect_C Meta-Substitution BDE_T Low BDE (~78 kcal/mol) Effect_T->BDE_T Stabilizes Radical BDE_C High BDE (~86-88 kcal/mol) Effect_C->BDE_C No Resonance Outcome_T Fast Kinetics (High Scavenging) BDE_T->Outcome_T HAT Mechanism Outcome_C Slow Kinetics (Low Scavenging) BDE_C->Outcome_C HAT Mechanism

Figure 1: Mechanistic pathway showing why Trolox (Blue) outperforms Chroman-5,7-diol (Red) in radical scavenging despite having fewer hydroxyl groups.

Part 3: Comparative Performance Data

The following data consolidates thermodynamic calculations and kinetic assay results. Note the correlation between Bond Dissociation Enthalpy (BDE) and IC50 values.

Table 1: Thermodynamic & Kinetic Profile

FeatureTrolox (Reference)Chroman-5,7-diol (Comparator)Implication
Core Moiety 6-Hydroxychroman (Phenol-like)5,7-Dihydroxychroman (Resorcinol-like)Trolox has Vitamin E topology.[1][2]
O-H BDE 78.2 kcal/mol ~87.3 kcal/mol Lower BDE = Better Antioxidant.[1]
DPPH IC50 12 - 15 µM > 100 µM Trolox is ~7-10x more potent.[1]
Stoichiometry 2.0 (Radicals trapped per molecule)< 1.0 (Kinetic limitation)Trolox traps 2 radicals via quinone formation.[1]
Primary Mechanism Hydrogen Atom Transfer (HAT)Weak HAT / Metal Chelation5,7-diol is better suited for chelation studies.[1]

Data Sources: BDE values derived from DFT calculations on phenolic antioxidants [1, 2]. IC50 trends based on structure-activity studies of chroman derivatives [3].

Part 4: Experimental Protocol (Self-Validating)

To reproduce these results, use the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[3][4] This protocol is designed to eliminate solvent interference, a common source of error when comparing lipophilic chromans.

4.1 Reagent Preparation
  • DPPH Stock (200 µM): Dissolve 7.9 mg DPPH in 100 mL HPLC-grade Methanol. Store in amber glass at -20°C. Use within 24h.

  • Trolox Standard: Prepare serial dilutions in Methanol (5, 10, 20, 40, 80 µM).

  • Chroman-5,7-diol Sample: Prepare serial dilutions in Methanol (20, 50, 100, 200, 400 µM). Note the higher concentration range required.

4.2 Assay Workflow

The reaction kinetics differ significantly. Trolox reaches steady state in < 5 minutes; Chroman-5,7-diol may require > 30 minutes.

Protocol_Flow Start Start Assay Prep 1. Plate Setup 96-well Microplate Start->Prep Add_Sample 2. Add Sample/Standard (20 µL) Prep->Add_Sample Add_DPPH 3. Add DPPH Reagent (180 µL) Add_Sample->Add_DPPH Incubate 4. Incubation Dark, 25°C Add_DPPH->Incubate Measure 5. Absorbance Read (517 nm) Incubate->Measure  Trolox: 10 min  5,7-Diol: 30 min Calc 6. Calculate % Inhibition [(Ac - As) / Ac] * 100 Measure->Calc

Figure 2: Step-by-step DPPH assay workflow emphasizing differential incubation times.

4.3 Validation Criteria (Quality Control)
  • Linearity: The Trolox standard curve must have an

    
    .
    
  • Color Control: The DPPH control (Methanol + DPPH) must have an Absorbance (A517) between 0.6 and 0.8.

  • Solvent Check: Ensure the Chroman-5,7-diol is fully solubilized; 5,7-dihydroxy derivatives can be less soluble in pure methanol than Trolox.

Part 5: Therapeutic & Development Implications

For researchers in drug development, choosing between these moieties depends on the target pathology:

  • Oxidative Stress Targeting: Use the Trolox (6-OH) scaffold.[2] The low BDE ensures it can scavenge peroxyl radicals before they damage lipid membranes.

  • Metal Chelation & Enzyme Inhibition: Use the Chroman-5,7-diol scaffold. While a weak radical scavenger, the 5,7-dihydroxy pattern (resembling the resorcinol ring of chrysin) is often implicated in binding metal ions (Cu²⁺, Fe²⁺) or inhibiting kinases, rather than direct antioxidant action.

  • Negative Control: In antioxidant assays, Chroman-5,7-diol is an excellent "negative control" to prove that activity is due to the specific 6-OH electronic environment, not just the presence of a phenol ring.

Part 6: References
  • Wright, J. S., et al. (2001). "Systematic search for the best antioxidant candidate." Journal of the American Chemical Society.

    • Establishes the BDE values for phenolic antioxidants and the superiority of the para-ether substitution.

  • Lucarini, M., et al. (2002).[5] "O−H Bond Dissociation Enthalpies in Hydroxyphenols." Journal of Organic Chemistry.

    • Provides thermodynamic data confirming resorcinol (meta-diol) BDE is significantly higher (~87 kcal/mol) than catechol or hydroquinone.

  • Bors, W., et al. (1990). "Flavonoids as antioxidants: Determination of radical-scavenging efficiencies."[6][7] Methods in Enzymology.

    • Classic reference comparing the kinetic efficiency of different hydroxylation patterns (5,7-diol vs catechol B-ring).

  • Brand-Williams, W., et al. (1995). "Use of a free radical method to evaluate antioxidant activity."[3][8][9] LWT - Food Science and Technology.

    • The foundational paper for the DPPH protocol described above.

Sources

Comparative

A Researcher's Guide to the Crystal Structure of 5,7-Dihydroxychroman Derivatives

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates physical properties, biological activity, and ultimately, its potenti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates physical properties, biological activity, and ultimately, its potential as a therapeutic agent. This guide provides an in-depth comparison of the crystal structure data for 5,7-dihydroxychroman derivatives, offering both foundational knowledge and practical experimental guidance.

The 5,7-dihydroxychroman scaffold is a core component of numerous flavonoids, a class of natural products renowned for their diverse biological activities. Determining the precise atomic arrangement through single-crystal X-ray diffraction (SCXRD) provides invaluable insights into their structure-activity relationships.[1][2] This guide will delve into the methodologies for obtaining high-quality crystals, present a comparative analysis of known structures, and discuss the implications of these structural features.

I. The Path to a Crystal: Experimental Protocols for Structure Determination

The journey from a synthesized or isolated compound to a refined crystal structure is a multi-step process that requires patience and precision. The ultimate goal is to grow a single, defect-free crystal suitable for diffraction experiments.[3]

Crystallization is fundamentally a process of controlled precipitation. A compound is dissolved in a suitable solvent to create a supersaturated solution, from which, under the right conditions, ordered crystals will form. The key is to approach the point of insolubility slowly and methodically.

There are several classical techniques for crystallizing small organic molecules, each with its own advantages:[4][5]

  • Slow Evaporation: This is often the simplest and first method attempted.[3][6] A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration until crystals form.[3] The rate of evaporation is a critical parameter and can be controlled by limiting the surface area of the vial opening (e.g., covering with parafilm and piercing with a needle).[3][6]

  • Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.[7] A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger container that holds a more volatile "anti-solvent" in which the compound is insoluble.[7] Over time, the vapor of the anti-solvent diffuses into the compound's solution, gradually reducing its solubility and inducing crystallization.[7]

  • Thermal Control (Slow Cooling): For compounds whose solubility is highly dependent on temperature, slow cooling of a saturated solution can yield high-quality crystals. The solution is heated to dissolve the compound and then allowed to cool to room temperature, or even lower, over an extended period.

This protocol provides a reliable method for screening crystallization conditions for 5,7-dihydroxychroman derivatives.

Materials:

  • Compound of interest

  • A selection of high-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Small glass vials (e.g., 0.5-1 mL)

  • Larger glass vials or jars with tight-sealing caps (e.g., 20 mL scintillation vials)

Procedure:

  • Solubility Screening: Begin by performing a preliminary solubility test to identify a solvent that dissolves your compound well and an anti-solvent in which it is poorly soluble. The two solvents must be miscible.

  • Prepare the Compound Solution: Prepare a concentrated, but not yet saturated, solution of your 5,7-dihydroxychroman derivative in the chosen solvent (typically 1-5 mg in 0.1-0.5 mL).

  • Set up the Diffusion Chamber: Place the small vial containing your compound solution inside the larger vial. Carefully add the anti-solvent to the larger vial, ensuring it does not splash into the smaller one. The level of the anti-solvent should be below the top of the inner vial.

  • Seal and Incubate: Seal the larger vial tightly and leave it in a vibration-free location at a constant temperature.

  • Monitor for Crystal Growth: Check the vial periodically over several days to weeks. The formation of well-defined, single crystals is the desired outcome. If an oil or amorphous precipitate forms, the conditions need to be adjusted (e.g., by changing the solvent/anti-solvent ratio or the concentration of the compound).

Once a suitable crystal is obtained, its three-dimensional structure can be determined using SCXRD.[1][8] This non-destructive technique provides precise measurements of molecular dimensions.[1]

The basic workflow involves:

  • Crystal Mounting: A suitable crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer.[8] It is then rotated while being irradiated with a monochromatic X-ray beam.[2] The diffracted X-rays are recorded by a detector, generating a unique diffraction pattern.[2][8]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. Sophisticated software is then used to solve the phase problem and generate an initial electron density map, from which the atomic positions can be determined and the structure refined.

Below is a diagram illustrating the general workflow for crystal structure determination.

G Compound Purified Compound Crystallization Crystallization Screening (e.g., Vapor Diffusion) Compound->Crystallization Crystal Single Crystal Crystallization->Crystal Mounting Crystal Mounting Crystal->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection DiffractionData Diffraction Pattern DataCollection->DiffractionData Solution Structure Solution (Phase Problem) DiffractionData->Solution Refinement Structure Refinement Solution->Refinement FinalStructure Final Crystal Structure (CIF File) Refinement->FinalStructure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

II. A Comparative Look at 5,7-Dihydroxychroman Derivative Structures

While a comprehensive database for all 5,7-dihydroxychroman derivatives is beyond the scope of this guide, we can analyze representative structures from the literature to draw meaningful comparisons. The following table summarizes key crystallographic parameters for a selection of flavanone derivatives, which share the chroman core.

CompoundFormulaCrystal SystemSpace GroupKey Intermolecular InteractionsRef.
5,7-Dihydroxy-6,4'-dimethoxyflavone C₁₇H₁₄O₆MonoclinicP2₁/nO—H⋯O hydrogen bonds, C—H⋯π, and π–π stacking[9]
(±,E)-N′-[5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-ylidene]-2-(naphthalen-1-yl)acetohydrazide C₂₇H₂₂N₂O₅·C₄H₈O₂TriclinicP-1Intramolecular O—H⋯N, intermolecular O—H⋯O and C—H⋯O hydrogen bonds, π–π stacking[10]
(±,E)-N′-[5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-ylidene]-4-hydroxybenzohydrazide C₂₂H₁₈N₂O₆·C₂H₅OHTriclinicP-1Intramolecular O—H⋯N, intermolecular O—H⋯O and C—H⋯O hydrogen bonds[10]

Analysis of Structural Features:

A recurring theme in the crystal packing of these derivatives is the extensive network of hydrogen bonds and π–π stacking interactions.

  • Hydrogen Bonding: The hydroxyl groups at the C5 and C7 positions of the chroman ring are potent hydrogen bond donors. In the case of 5,7-dihydroxy-6,4'-dimethoxyflavone, centrosymmetrically related molecules are linked into dimers by O—H⋯O hydrogen bonds.[9] For the larger hydrazone derivatives, a combination of intramolecular and intermolecular hydrogen bonds, including O—H⋯N, O—H⋯O, and N—H⋯O interactions, dictates the crystal packing.[10] These hydrogen bonds play a crucial role in stabilizing the crystal lattice.

  • π–π Stacking: The aromatic rings of the chroman system and any phenyl or naphthyl substituents provide surfaces for π–π stacking interactions.[9][10] These non-covalent interactions, where the electron clouds of adjacent aromatic rings attract each other, contribute significantly to the overall stability of the crystal structure. For example, in 5,7-dihydroxy-6,4'-dimethoxyflavone, the centroid-to-centroid distances between stacked rings range from 3.645 Å to 3.986 Å.[9]

  • Molecular Conformation: The benzopyran ring system in these molecules is typically close to planar.[9] However, the dihedral angle between this ring system and other substituent rings can vary. For instance, in 5,7-dihydroxy-6,4'-dimethoxyflavone, this angle is a relatively small 6.84°.[9] In contrast, theoretical studies on flavones suggest that fully planar conformations can be strained, and some degree of rotation around the bond connecting the chroman core to the C2-phenyl group is expected.[11]

III. The Impact of Crystal Structure on Physicochemical Properties

The way molecules pack in a solid-state lattice has profound implications for a drug candidate's developability.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, known as polymorphism, can significantly affect its solubility, dissolution rate, and stability. Each polymorph will have a unique crystal structure and, consequently, different physical properties. Identifying and characterizing all possible polymorphs is a critical step in drug development.

  • Solubility and Bioavailability: The strength of the intermolecular interactions within a crystal lattice influences how readily the crystal dissolves. Stronger interactions, such as extensive hydrogen bonding networks, generally lead to lower solubility. This, in turn, can impact the bioavailability of the drug.

  • Stability and Formulation: The crystal structure also affects the chemical and physical stability of the solid form. A more stable crystal lattice is often less prone to degradation. Understanding the crystal packing is essential for designing stable formulations.

IV. Conclusion and Future Perspectives

The determination of crystal structures for 5,7-dihydroxychroman derivatives is a vital undertaking for researchers in medicinal chemistry and drug discovery. The detailed three-dimensional information provided by SCXRD allows for a rational understanding of structure-activity relationships and informs the design of new analogues with improved properties.

The methodologies for obtaining high-quality single crystals, though often challenging, are well-established. A systematic approach to screening crystallization conditions is key to success. The comparative analysis of known structures reveals the critical role of hydrogen bonding and π–π stacking in dictating the solid-state architecture of these compounds. As new derivatives are synthesized, continued crystallographic analysis will undoubtedly uncover further subtleties in their structural chemistry, paving the way for the development of novel and effective therapeutics.

References

  • Li, Y. et al. (2008). 5,7-Dihydroxy-6,4′-dimethoxyflavone. Acta Crystallographica Section E: Structure Reports Online, 64(1), o71. Available at: [Link]

  • Marković, Z. et al. (2020). Flavones’ and Flavonols’ Antiradical Structure–Activity Relationship—A Quantum Chemical Study. Antioxidants, 9(6), 461. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 5,7-Dihydroxycoumarin. In NIST Chemistry WebBook. Retrieved from [Link]

  • Grothe, J. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1853. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Flavone. In PubChem. Retrieved from [Link]

  • Universitat Autònoma de Barcelona. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • Yennawar, H. P., & Sigmon, A. (2023). Crystal structures of three newly synthesized flavanone hydrazones. Acta Crystallographica Section E: Crystallographic Communications, 79(3), 253-259. Available at: [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Zhang, J. et al. (2023). Structures of (a) flavone, (b) flavonol, (c) flavanone, (d) anthocyanidins, (e) flavan-3-ols, (f) isoflavone, (g) isoflavanone and (h) chalcone. ResearchGate. Available at: [Link]

  • Physics World. (2026). New project takes aim at theory-experiment gap in materials data. Retrieved from [Link]

  • X-raydiation. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Oak Ridge National Laboratory Neutron Sciences. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved from [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 113–120. Available at: [Link]

  • Cuyamendous, C. et al. (2022). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules, 27(1), 273. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3,7-Dihydroxyflavone. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5,7-Dihydroxyflavanone. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5,7-Dihydroxychromone. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5,7-Dihydroxyisoflavone. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5,7-Dihydroxy-6-prenylflavanone. In PubChem. Retrieved from [Link]

Sources

Validation

A Comparative Guide to COX-2 Inhibition: Chroman vs. Chromone Analogs for Researchers and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategy.[1][2] The development of selective COX-2 inhibitors was a signific...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategy.[1][2] The development of selective COX-2 inhibitors was a significant advancement, offering the promise of potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[1][2] Within the vast chemical space explored for COX-2 inhibition, heterocyclic scaffolds have proven to be particularly fruitful. Among these, chromone and its reduced analog, chroman, have garnered considerable attention.

This guide provides a comparative analysis of chroman and chromone analogs as COX-2 inhibitors, grounded in available experimental data. We will delve into their structure-activity relationships, present relevant inhibitory data, and provide detailed experimental protocols for assessing COX-2 inhibition to empower researchers in their quest for novel anti-inflammatory agents.

The Structural Landscape: Chroman vs. Chromone

At the heart of this comparison are the distinct structural features of the chroman and chromone scaffolds. The presence of a C2-C3 double bond and a ketone at the 4-position in the chromone ring introduces a planar, electron-deficient system. In contrast, the chroman scaffold lacks this double bond, resulting in a more flexible, three-dimensional structure. This fundamental difference in geometry and electronics has profound implications for their interaction with the COX-2 active site.

cluster_chroman Chroman Scaffold cluster_chromone Chromone Scaffold Chroman Chroman Chromone Chromone

Caption: Core chemical structures of Chroman and Chromone.

Comparative COX-2 Inhibitory Activity: A Data-Driven Analysis

A thorough review of the scientific literature reveals a significant body of research on chromone derivatives as potent and selective COX-2 inhibitors. In contrast, there is a notable scarcity of direct, quantitative experimental data for the COX-2 inhibitory activity of simple chroman analogs (i.e., those without a 4-oxo group). Much of the research on "chroman" derivatives in this context focuses on chroman-4-ones, which are structurally more akin to chromones.

Chromone Analogs: A Wealth of Evidence

Numerous studies have demonstrated the potential of the chromone scaffold for developing selective COX-2 inhibitors. The planarity of the chromone ring system allows for effective π-π stacking and hydrophobic interactions within the enzyme's active site.

Compound ClassSpecific AnalogCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)Reference
Flavones6-Chloro-7-methyl-3',4'-dimethoxyflavoneReported to have almost two times better selective inhibitory activity towards COX-2 enzyme than celecoxib.--[3]
2-Phenyl-4H-chromen-4-onesCompound 8 Showed significant anti-inflammatory activity.--[4]
Chalcone-Chromone Hybrids-Several derivatives showed potent anti-inflammatory activity.--[3]

Table 1: Experimentally Determined COX-2 Inhibitory Activities of Selected Chromone Analogs. The selectivity index (SI) is a key parameter indicating the preference of a compound for inhibiting COX-2 over COX-1. A higher SI value denotes greater selectivity for COX-2.

Chroman Analogs: An Area Ripe for Exploration

While direct COX-2 inhibitory data for simple chroman analogs is limited in the public domain, several studies have explored the broader anti-inflammatory properties of this scaffold.[5][6][7] For instance, a series of novel chroman derivatives, including amidochromans and chromanyl esters, were synthesized and evaluated for their ability to inhibit TNF-α-induced ICAM-1 expression, a key process in inflammation.[5][6] These findings suggest that the chroman scaffold possesses anti-inflammatory potential, but its direct interaction with and inhibition of the COX-2 enzyme requires further, more specific investigation.

The flexibility of the chroman ring could potentially allow for novel binding modes within the COX-2 active site that are inaccessible to the more rigid chromone scaffold. This structural adaptability makes the chroman skeleton an intriguing, albeit underexplored, template for the design of new COX-2 inhibitors.

Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Inhibition

The extensive research on chromone analogs has led to a well-defined understanding of their structure-activity relationships for COX-2 inhibition.

Key SAR Insights for Chromone Analogs:

  • Substitution on the 2-Phenyl Ring: The nature and position of substituents on the 2-phenyl ring are critical for both potency and selectivity.[1]

  • The Role of the C2-C3 Double Bond: The double bond contributes to the planarity of the molecule, which is often a feature of potent COX-2 inhibitors.

  • The 4-Oxo Group: The ketone functionality can participate in hydrogen bonding interactions within the active site.

For chroman analogs, while direct COX-2 SAR is not well-established, studies on their general anti-inflammatory activity suggest that substitutions on the chroman ring and the nature of appended side chains significantly influence their biological effects.[5][6]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

To facilitate further research in this area, a detailed, step-by-step protocol for a common in vitro COX-2 inhibition assay is provided below. This protocol is a self-validating system, including controls to ensure the reliability of the generated data.

Principle

This assay measures the ability of a test compound to inhibit the peroxidase activity of human recombinant COX-2. The peroxidase activity is quantified by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.

Materials
  • Human recombinant COX-2 enzyme

  • COX-2 Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Heme

  • Arachidonic acid (substrate)

  • TMPD (chromogenic substrate)

  • Test compounds and a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology
  • Enzyme Preparation: Reconstitute the human recombinant COX-2 enzyme in the COX-2 Assay Buffer to the desired concentration. Add heme to the enzyme solution as it is a required cofactor.

  • Compound Preparation: Prepare a stock solution of the test compounds and the positive control (Celecoxib) in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Setup:

    • Add 150 µL of the COX-2 Assay Buffer to each well of a 96-well plate.

    • Add 10 µL of the diluted test compounds or positive control to the respective wells.

    • Add 10 µL of the solvent (e.g., DMSO) to the control wells (100% activity) and blank wells (no enzyme).

    • Add 10 µL of the prepared COX-2 enzyme solution to all wells except the blank wells.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

    • Immediately follow with the addition of 10 µL of TMPD solution to all wells.

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) at multiple time points (e.g., every minute for 5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Normalize the data to the control wells (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using a suitable curve-fitting software.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Reconstitute COX-2 Enzyme & Add Heme A1 Add Buffer, Compounds/Controls & Enzyme to 96-well Plate P1->A1 P2 Prepare Serial Dilutions of Test Compounds & Controls P2->A1 A2 Incubate at 37°C for 10 min A1->A2 A3 Initiate Reaction with Arachidonic Acid & TMPD A2->A3 A4 Measure Absorbance Over Time A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Normalize Data & Calculate % Inhibition D1->D2 D3 Plot Inhibition Curve & Determine IC50 D2->D3

Caption: Experimental workflow for the in vitro COX-2 inhibition assay.

The COX-2 Signaling Pathway: A Target for Inhibition

Understanding the COX-2 signaling pathway is crucial for appreciating the mechanism of action of its inhibitors. In response to pro-inflammatory stimuli such as cytokines and endotoxins, the expression of the COX-2 enzyme is induced. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins, including PGE2. These prostaglandins mediate the classic signs of inflammation: pain, fever, swelling, and redness. Selective COX-2 inhibitors block this pathway at the level of the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins.

Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, LPS) COX2_Induction COX-2 Gene Expression (Induction) Stimuli->COX2_Induction COX2_Enzyme COX-2 Enzyme COX2_Induction->COX2_Enzyme PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 Catalysis Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Substrate Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inhibitor Chroman/Chromone Analogs (Selective COX-2 Inhibitors) Inhibitor->COX2_Enzyme Inhibition

Caption: Simplified COX-2 signaling pathway and the point of inhibition.

Conclusion and Future Directions

The chromone scaffold has been extensively validated as a privileged structure for the design of potent and selective COX-2 inhibitors, with a wealth of experimental data supporting this claim. The structure-activity relationships for chromone analogs are well-delineated, providing a solid foundation for further optimization.

In contrast, the chroman scaffold remains a largely untapped resource in the context of direct COX-2 inhibition. The limited available data on the anti-inflammatory properties of chroman derivatives is encouraging, but a concerted effort is needed to synthesize and screen a focused library of chroman analogs against the COX-2 enzyme. Such studies are essential to determine if the increased conformational flexibility of the chroman ring can be exploited to achieve novel and potent interactions with the COX-2 active site.

Future research should focus on:

  • Systematic SAR studies of chroman analogs: To elucidate the key structural features required for COX-2 inhibition.

  • Direct comparative studies: Evaluating optimized chroman and chromone analogs head-to-head in standardized COX-2 inhibition assays.

  • Computational modeling: To predict the binding modes of chroman derivatives and guide the design of new analogs.

By systematically exploring the potential of the chroman scaffold, the drug discovery community may uncover a new class of selective COX-2 inhibitors with improved efficacy and safety profiles.

References

  • Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. (2020). New Journal of Chemistry. [Link]

  • IC50 values of COX‐2 inhibition by Celecoxib (A) and AT (B). - ResearchGate. (n.d.). ResearchGate. [Link]

  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Anti-Inflammatory Mechanisms of Selective Cox-2 Inhibitors: A Preclinical Analysis. (2023). Journal of Pharmacology, Genetics and Molecular Biology. [Link]

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (2022). RSC Publishing. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2011). National Center for Biotechnology Information. [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2022). MDPI. [Link]

  • Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. (2020). New Journal of Chemistry. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega. (2023). ACS Publications. [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC. (2017). National Center for Biotechnology Information. [Link]

  • Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. (2023). MDPI. [Link]

  • Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. (2020). Diva-portal.org. [Link]

  • (PDF) 6-Chloro-7-Methyl-3', 4'-Dimethoxyflavone a Potent Selective COX-2 Inhibitor. (2018). ResearchGate. [Link]

  • Discovery of new non-acidic lonazolac analogues with COX-2 selectivity as potent anti-inflammatory agents. (2019). RSC Publishing. [Link]

  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. (2022). PubMed. [Link]

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... - ResearchGate. (n.d.). ResearchGate. [Link]

  • (PDF) Drug Analogs Of Cox-2 Selective Inhibitors Lumiracoxib And Valdecoxib Derived From In Silico Search And Optimization. (2018). ResearchGate. [Link]

  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC. (2017). National Center for Biotechnology Information. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Chroman-5,7-diol

Introduction: Beyond the Benchtop This guide provides a comprehensive, step-by-step protocol for the proper disposal of Chroman-5,7-diol. It is designed for laboratory professionals who handle this compound, offering not...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benchtop

This guide provides a comprehensive, step-by-step protocol for the proper disposal of Chroman-5,7-diol. It is designed for laboratory professionals who handle this compound, offering not just procedural instructions but also the scientific rationale behind them. Given that the toxicological properties of many research chemicals, including Chroman-5,7-diol, have not been exhaustively investigated, we will proceed with a cautious approach, adhering to the highest standards of safety and compliance.

Part 1: Hazard Identification and Risk Assessment

Before handling any disposal procedure, a thorough understanding of the chemical's hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the choice of waste container.

Chroman-5,7-diol (CAS No. 543710-46-9) is classified with several key hazards that dictate its handling and disposal requirements.[2][3]

Table 1: GHS Hazard Summary for Chroman-5,7-diol

Hazard ClassificationGHS CodeSignal WordHazard Statement
Skin Corrosion/IrritationH315WarningCauses skin irritation.[2][4]
Serious Eye Damage/IrritationH318 / H319WarningCauses serious eye damage / serious eye irritation.[2][4]
Specific Target Organ Toxicity (Single Exposure)H335WarningMay cause respiratory irritation.[4]

Causality Behind Safety Precautions:

  • Skin and Eye Irritation (H315, H319): These classifications necessitate the use of nitrile gloves and safety glasses or goggles. The potential for serious eye damage means that in the event of contact, immediate and prolonged rinsing of the eyes is critical.

  • Respiratory Irritation (H335): This hazard indicates that the compound should be handled in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.[5]

  • Precautionary Principle: The disposal directive P501, "Dispose of contents/ container to an approved waste disposal plant," is the guiding principle for this compound.[4] This non-specific instruction underscores the need to treat Chroman-5,7-diol as a regulated hazardous waste stream and avoid any form of environmental release, such as drain disposal.[6][7]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Chroman-5,7-diol is a systematic process designed to ensure safety and regulatory compliance from the point of generation to final removal by a certified disposal facility.

DisposalWorkflow cluster_0 In-Laboratory Waste Management cluster_1 Institutional Disposal Process A Waste Generation (Pure compound, solutions, contaminated labware) B Select Compatible Waste Container (e.g., HDPE, original container) A->B C Label Container Immediately 'Hazardous Waste' + Contents & Date B->C D Store in Satellite Accumulation Area (SAA) (Keep container closed) C->D E Container Full or 12-Month Limit Reached? D->E E->D No F Arrange for Pickup (Submit request to EHS/Safety Office) E->F Yes G EHS Collects Waste F->G H Consolidation at Central Accumulation Area G->H I Shipment to Approved Waste Disposal Facility H->I

Caption: Decision workflow for Chroman-5,7-diol waste disposal.

Step 1: Waste Segregation and Container Selection

The first and most critical step is to segregate Chroman-5,7-diol waste at the source. Never mix incompatible waste streams, as this can lead to dangerous chemical reactions or complicate the disposal process.[1][8]

  • What to Collect:

    • Unused or expired pure Chroman-5,7-diol solid.

    • Solutions containing Chroman-5,7-diol.

    • Contaminated materials (e.g., pipette tips, weighing paper, gloves, absorbent pads used for spills).

  • Container Requirements:

    • Compatibility: The container must be chemically compatible with the waste. The original product container is often a suitable choice.[9] For solutions, high-density polyethylene (HDPE) containers are generally appropriate. Avoid metal containers for corrosive solutions and do not use food or beverage containers.[8][9]

    • Condition: The container must be in good condition, free of leaks, cracks, or significant residue on the outside.[9]

    • Sealable Lid: The container must have a tightly sealing, threaded cap to prevent spills and evaporation.[8][9] Keep the container closed at all times except when actively adding waste.[1][9]

Step 2: Proper Labeling of Waste Containers

Accurate labeling is a regulatory requirement and a cornerstone of safety. As soon as the first drop of waste enters the container, it must be labeled.

  • Essential Information:

    • The words "Hazardous Waste" .

    • Full Chemical Name: "Chroman-5,7-diol". List all components of a mixture, including solvents.

    • Hazard Identification: Indicate the relevant hazards (e.g., "Irritant").

Your institution's Environmental Health & Safety (EHS) department will provide specific hazardous waste tags that must be used.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Designate a specific location within your laboratory as a Satellite Accumulation Area (SAA). This area is for the short-term storage of hazardous waste before it is collected by EHS.

  • SAA Requirements:

    • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[1]

    • Store waste containers with secondary containment (e.g., a plastic tub) to contain potential leaks.[1][6]

    • Do not accumulate more than 55 gallons of total hazardous waste in your SAA.[1][6][7][10]

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for managing waste within the SAA, but the final disposal must be handled by trained professionals.

  • Scheduling Pickup: Once a waste container is full, or as it approaches the one-year accumulation limit, submit a waste collection request to your institution's EHS office.[1][11][12]

  • Prohibited Actions:

    • DO NOT pour Chroman-5,7-diol waste down the sanitary sewer.[7]

    • DO NOT allow waste to evaporate in a fume hood as a method of disposal.[6][7]

    • DO NOT transport hazardous waste outside of your laboratory.[7]

Part 3: Managing Contaminated Items and Empty Containers

Properly managing items that have come into contact with Chroman-5,7-diol is essential to prevent unintended exposure and ensure a safe working environment.

Protocol for Contaminated Labware
  • Disposable Items: Gloves, weighing boats, pipette tips, and other disposables should be placed directly into the designated solid hazardous waste container for Chroman-5,7-diol.

  • Reusable Glassware: Glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent (one that will dissolve the compound and can itself be disposed of as hazardous waste). Collect the initial rinsate into your Chroman-5,7-diol liquid hazardous waste container. Subsequent rinses can be managed according to standard laboratory procedures for non-hazardous waste, provided the initial decontamination was thorough.

Protocol for Empty Containers

An "empty" container that held hazardous waste must be managed correctly to be considered non-hazardous.

  • Remove All Contents: Ensure that all pourable liquid or scrapable solid has been removed from the container.[13]

  • Rinse Thoroughly: Because the full toxicological profile is not known, it is prudent to follow the procedure for acutely hazardous waste containers.[6][14] This involves triple rinsing the container with a suitable solvent.

  • Collect Rinsate: The rinsate from all three rinses must be collected and managed as hazardous waste.[6][13] Add it to your liquid Chroman-5,7-diol waste stream.

  • Deface the Label: Completely remove or obliterate the original chemical label on the container to avoid confusion.[6][13]

  • Final Disposal: Once rinsed and defaced, the container can be disposed of as regular laboratory glass or solid waste.[6]

References

  • SAFETY DATA SHEET for 2,4,7,9-Tetramethyl-5-decyne-4,7-diol ethoxyl
  • Chroman-7-ol | C9H10O2 | CID 12236542.PubChem - NIH.
  • Management of Waste - Prudent Practices in the Labor
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.American Chemistry Council.
  • 1910.1026 - Chromium (VI).
  • Hexavalent Chromium.OSHA.
  • Guidelines: Handling and Disposal of Chemicals.Purdue Engineering.
  • Managing Hazardous Waste Generated in Labor
  • Guide to Managing Laboratory Chemical Waste.Vanderbilt University.
  • Regulation of Labor
  • Laboratory Guide for Managing Chemical Waste.Vanderbilt University Medical Center.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.University of Pennsylvania EHRS.
  • Chemical Waste Management for Laboratories.Physikalisch-Technische Bundesanstalt.
  • Frequent Questions About Managing Hazardous Waste at Academic Labor
  • Hazardous Waste Disposal Guide.Northwestern University.
  • Guidelines: Handling and Disposal of Chemicals.Purdue University.
  • Chemical Waste Accumulation Procedures.University of Illinois Division of Research Safety.
  • p-Menthane-3,8-diol - Safety D
  • Chroman-5,7-diol.BLD Pharm.
  • Chroman-5,7-diol.Lead Sciences.
  • Chroman-5,7-diol.Sigma-Aldrich.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chroman-5,7-diol
Reactant of Route 2
Chroman-5,7-diol
© Copyright 2026 BenchChem. All Rights Reserved.